molecular formula C12H21N3O2 B13197998 N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide

N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide

Katalognummer: B13197998
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: FAHCQZISZXCQSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-Cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide is a synthetic piperidine-based compound offered for research purposes. Piperidine derivatives are among the most significant structural motifs in pharmaceutical development, present in more than twenty classes of approved drugs . The piperidine ring is a privileged scaffold in medicinal chemistry, and its derivatives are frequently investigated for their diverse biological activities . The specific molecular architecture of this compound, featuring a cyclohexyl group and a hydroxyimino (oxime) functional group on the piperidine ring, makes it a valuable intermediate for medicinal chemists. This structure is a versatile building block for the design and synthesis of novel bioactive molecules. Researchers can utilize this compound in the exploration of new therapeutic agents, leveraging the piperidine scaffold's prevalence in central nervous system (CNS) drugs, antivirals, and other pharmacologically active substances . Its potential mechanism of action in any biological setting would be highly dependent on the final synthetic target and requires empirical determination by the researcher. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C12H21N3O2

Molekulargewicht

239.31 g/mol

IUPAC-Name

N-cyclohexyl-4-hydroxyiminopiperidine-1-carboxamide

InChI

InChI=1S/C12H21N3O2/c16-12(13-10-4-2-1-3-5-10)15-8-6-11(14-17)7-9-15/h10,17H,1-9H2,(H,13,16)

InChI-Schlüssel

FAHCQZISZXCQSG-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC(=O)N2CCC(=NO)CC2

Herkunft des Produkts

United States
Foundational & Exploratory

An Inquiry into the Mechanistic Profile of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide is a synthetic compound featuring a confluence of pharmacologically significant structural motifs. While direct empirical data on its specific mechanism of action remains to be elucidated in peer-reviewed literature, a comprehensive analysis of its constituent chemical functionalities, coupled with structure-activity relationship (SAR) studies of analogous compounds, allows for the formulation of a cogent, data-driven hypothesis regarding its potential biological targets and downstream effects. This technical guide provides an in-depth exploration of the piperidine-carboxamide scaffold, the influence of N-cyclohexyl substitution, and the functional implications of the 4-hydroxyimino (oxime) group. By synthesizing this information, we propose a putative mechanism of action for N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide, offering a foundational framework for future empirical investigation by researchers, scientists, and drug development professionals.

Introduction: Deconstructing a Molecule of Therapeutic Potential

The quest for novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern medicinal chemistry. N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide emerges as a molecule of interest due to its unique combination of a privileged piperidine-carboxamide scaffold, a lipophilic N-cyclohexyl group, and a reactive hydroxyimino (oxime) moiety. The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals, prized for its ability to serve as a versatile scaffold for presenting substituents in precise three-dimensional orientations[1]. The addition of a carboxamide group further enhances its drug-like properties, often facilitating interactions with biological targets.

This guide will systematically dissect the structural components of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide to build a logical, evidence-based hypothesis for its mechanism of action. In the absence of direct experimental validation for this specific compound, this document will lean on established pharmacological principles and data from structurally related molecules to illuminate its potential therapeutic applications.

The Privileged Scaffold: Piperidine-1-carboxamide

The piperidine-carboxamide core is a well-established "privileged scaffold" in drug discovery, meaning it is a structural framework that is capable of binding to multiple, unrelated biological targets with high affinity. This versatility has led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities.

Therapeutic Area Specific Target/Action Reference
Oncology Anaplastic Lymphoma Kinase (ALK) Inhibition[2]
MALT1 Protease Inhibition[3]
Infectious Disease CCR5 Inhibition (Anti-HIV)
Malaria (Proteasome Inhibition)[4]
Neuroscience Opioid Receptor Modulation[5]
Serotonin/Noradrenaline Reuptake Inhibition[6]
Inflammatory Disease Anti-inflammatory activity[5]

Table 1: Diverse Biological Activities of Compounds Featuring a Piperidine-Carboxamide Scaffold

The prevalence of this scaffold across such a broad spectrum of targets underscores the high probability that N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide possesses significant biological activity. The specific nature of this activity is likely dictated by the unique substitutions at the N1 and C4 positions of the piperidine ring.

The Modulating Moieties: N-Cyclohexyl and 4-Hydroxyimino Groups

The N-Cyclohexyl Group: A Lipophilic Anchor

The substitution of a cyclohexyl group on the nitrogen atom of the piperidine ring introduces a significant lipophilic character to the molecule. In many documented cases, such bulky, non-polar groups play a crucial role in binding to hydrophobic pockets within enzyme active sites or receptor binding domains. For instance, studies on piperidine-2,4,6-trione derivatives have shown that the introduction of an N-cyclohexyl substituent can diminish general toxicity while increasing anti-inflammatory activity[5]. This suggests that the cyclohexyl group may enhance the affinity and/or selectivity of the parent molecule for its biological target. In the context of enzyme inhibition, the cyclohexyl moiety can serve as a "hydrophobic anchor," positioning the rest of the molecule for optimal interaction with the catalytic or allosteric site.

The 4-Hydroxyimino (Oxime) Group: A Versatile Functional Moiety

The hydroxyimino group, or oxime, at the C4 position is a pivotal functional group that can profoundly influence the compound's biological profile. Oximes are known to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects[2][7].

The oxime moiety is a hydrogen bond donor and acceptor, which allows it to form crucial interactions with biological targets that may not be possible with a simple carbonyl group[7]. This functionality is a key feature in a variety of enzyme inhibitors and receptor modulators.

Compound Class Biological Target/Activity Reference
Indirubin OximesKinase Inhibition (CDK, GSK-3β, VEGFR-2)[7][8]
Various OximesAcetylcholinesterase Reactivation[2][9]
Steroidal OximesAnticancer, Anti-inflammatory[10]
Piperidin-4-one OximesAntibacterial, Antifungal[9][11]

Table 2: Documented Biological Activities of Oxime-Containing Compounds

The presence of the oxime group in N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide opens up several mechanistic possibilities, including the inhibition of various kinases or other enzymes where hydrogen bonding plays a critical role in ligand recognition.

Proposed Mechanism of Action: A Hypothesis

Based on the comprehensive analysis of its structural components, we propose a hypothetical mechanism of action for N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide centered on the inhibition of a protein kinase involved in inflammatory signaling pathways.

Rationale for the Hypothesis:

  • Piperidine-Carboxamide Scaffold: This core structure is frequently found in kinase inhibitors, providing a robust framework for orienting functional groups within an ATP-binding pocket.

  • N-Cyclohexyl Group: This lipophilic moiety can effectively anchor the molecule within a hydrophobic region of the kinase active site, a common feature in many kinase inhibitors. Its known association with enhanced anti-inflammatory activity further supports a role in modulating inflammatory cascades[5].

  • 4-Hydroxyimino (Oxime) Group: The oxime functionality is a key feature in numerous documented kinase inhibitors[7][8]. It can form critical hydrogen bond interactions with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.

A plausible target class for this compound could be the mitogen-activated protein kinase (MAPK) family , such as p38 MAPK or JNK, which are key regulators of inflammatory cytokine production.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory_Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Compound N-cyclohexyl-4-(hydroxyimino) piperidine-1-carboxamide Compound->p38_MAPK Inhibition Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression

Caption: Proposed inhibitory action on the p38 MAPK signaling pathway.

Experimental Validation Workflow: A Roadmap for Investigation

To empirically validate the proposed mechanism of action, a systematic experimental workflow is recommended.

G Start Start: N-cyclohexyl-4-(hydroxyimino) piperidine-1-carboxamide Phenotypic_Screening Phenotypic Screening (e.g., anti-inflammatory assays, cytotoxicity assays) Start->Phenotypic_Screening Target_Identification Target Identification (e.g., affinity chromatography, kinome profiling) Phenotypic_Screening->Target_Identification Biochemical_Assays Biochemical Assays (e.g., in vitro kinase assays, IC50 determination) Target_Identification->Biochemical_Assays Cellular_Assays Cellular Assays (e.g., Western blot for phospho-proteins, cytokine release assays) Biochemical_Assays->Cellular_Assays In_Vivo_Studies In Vivo Models (e.g., animal models of inflammation) Cellular_Assays->In_Vivo_Studies Mechanism_Elucidation Mechanism of Action Elucidated In_Vivo_Studies->Mechanism_Elucidation

Sources

Chemical Structure, Synthesis, and Functional Properties of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide (Molecular Formula: C₁₂H₂₁N₃O₂) is a highly functionalized, rationally designed heterocyclic compound. By integrating a flexible piperidine core with a hydrogen-bonding urea moiety and a nucleophilic oxime group, this compound serves as a versatile scaffold in medicinal chemistry and advanced organic synthesis. This whitepaper provides a comprehensive technical analysis of its structural properties, details a self-validating synthetic methodology, and explores its pharmacophoric utility.

Structural Elucidation & Physicochemical Profile

The architecture of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide is defined by three distinct functional domains:

  • The Piperidine Core : Adopts a thermodynamically stable chair conformation, providing a defined spatial vector for the attached functional groups.

  • The N1-Urea Motif : Formed by the carboxamide linkage to a cyclohexyl group, this planar moiety acts as a rigid hydrogen-bond donor/acceptor network.

  • The C4-Oxime Group : The hydroxyimino (=N-OH) substitution at the 4-position introduces a highly polar, alpha-effect nucleophile capable of metal chelation and strong hydrogen bonding.

Quantitative Physicochemical Data

To facilitate drug design and formulation studies, the fundamental physicochemical properties are summarized below:

PropertyValue
IUPAC Name N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide
Molecular Formula C₁₂H₂₁N₃O₂
Molecular Weight 239.31 g/mol
Hydrogen Bond Donors 2 (Urea -NH-, Oxime -OH)
Hydrogen Bond Acceptors 3 (Urea C=O, Oxime =N-, Oxime -O-)
Topological Polar Surface Area (TPSA) ~61.6 Ų
Predicted LogP 1.8 – 2.2
Physical State at RT Solid (Crystalline Powder)

Rational Synthesis Methodology

The synthesis of this compound relies on a highly efficient, two-step sequence. As a Senior Application Scientist, it is critical to understand the causality behind the reaction conditions rather than merely following a recipe.

Step 1: Electrophilic Urea Formation

Objective : Convert 4-piperidone into N-cyclohexyl-4-oxopiperidine-1-carboxamide.

  • Protocol : Dissolve 4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM). Cool the system to 0 °C. Add cyclohexyl isocyanate (1.05 eq) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Mechanistic Causality : Isocyanates are potent, highly reactive electrophiles that react rapidly with secondary amines to form stable ureas[1]. The reaction is highly exothermic; therefore, initiating the addition at 0 °C is mandatory to control the reaction rate and prevent the dimerization or polymerization of the isocyanate.

Step 2: Buffered Oxime Formation

Objective : Convert the ketone intermediate into the final oxime product.

  • Protocol : Dissolve the intermediate (1.0 eq) in absolute ethanol. Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and sodium acetate (NaOAc, 1.5 eq). Heat the mixture to reflux (78 °C) for 3-4 hours.

  • Mechanistic Causality : Hydroxylamine is utilized as a hydrochloride salt because the free base is unstable and potentially explosive[2]. Sodium acetate is added as a crucial thermodynamic buffer. It deprotonates the ammonium salt to liberate the nucleophilic free amine while maintaining a mildly acidic environment (pH 4.5–5.0). This specific pH range is required to protonate the ketone carbonyl—enhancing its electrophilicity—without neutralizing the attacking hydroxylamine[3][4]. Elevated temperatures drive the dehydration of the tetrahedral intermediate, pushing the equilibrium toward the final oxime[4].

SynthesisWorkflow SM 4-Piperidone (Starting Material) R1 Cyclohexyl Isocyanate (CH2Cl2, 0°C to RT) SM->R1 Int N-cyclohexyl-4-oxo piperidine-1-carboxamide R1->Int R2 NH2OH·HCl, NaOAc (EtOH, Reflux) Int->R2 Prod N-cyclohexyl-4-(hydroxyimino) piperidine-1-carboxamide R2->Prod

Two-step synthetic workflow for N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide.

Analytical Validation Protocols (Self-Validating System)

A robust protocol must be self-validating. To ensure the integrity of the synthesized product, the following analytical checkpoints must be met:

  • Infrared (IR) Spectroscopy :

    • Intermediate Check: The product of Step 1 must show a strong ketone C=O stretch at ~1710 cm⁻¹ and a urea C=O stretch at ~1630 cm⁻¹.

    • Final Validation: In the final product, the 1710 cm⁻¹ ketone peak must completely disappear, replaced by a broad O-H stretch at 3200–3400 cm⁻¹ and a weak C=N stretch at ~1650 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (DMSO-d6) : The success of the oxime formation is definitively proven by the appearance of a broad singlet at ~10.4 ppm (1H, oxime -OH). The urea -NH- proton will appear as a doublet at ~6.1 ppm.

    • ¹³C NMR : The ketone carbonyl carbon (~210 ppm) from the intermediate must be absent, replaced by the oxime carbon (C=N) at ~155 ppm. The urea carbonyl remains stable at ~157 ppm.

  • Mass Spectrometry (LC-MS) : Electrospray ionization (ESI+) should yield a primary molecular ion peak [M+H]⁺ at m/z 240.17.

Pharmacophoric Utility & Mechanisms

N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide is not just a structural curiosity; its motifs are highly translatable to biological target engagement.

  • The Urea Motif : Urea derivatives are privileged structures in the inhibition of serine hydrolases (e.g., Soluble Epoxide Hydrolase [sEH] and Fatty Acid Amide Hydrolase [FAAH]). The urea oxygen acts as a hydrogen-bond acceptor for catalytic tyrosine residues, while the NH acts as a donor to aspartate/glutamate residues in the enzyme pocket.

  • The Oxime Motif : The oxime group possesses an "alpha-effect," making its nitrogen exceptionally nucleophilic. This property is heavily leveraged in the design of reactivators for acetylcholinesterase (AChE) poisoned by organophosphates. Furthermore, the oxime can coordinate with metal cations (e.g., Zn²⁺, Fe³⁺), making this scaffold viable for metalloenzyme inhibition.

  • The Cyclohexyl Ring : Provides a bulky, lipophilic shield that drives binding affinity via Van der Waals interactions within hydrophobic receptor pockets.

Pharmacophore Core N-cyclohexyl-4-(hydroxyimino) piperidine-1-carboxamide Urea Urea Motif (H-Bond Donor/Acceptor) Core->Urea N1 position Oxime Oxime Motif (Strong Nucleophile/Chelator) Core->Oxime C4 position Cyclohexyl Cyclohexyl Ring (Hydrophobic Shield) Core->Cyclohexyl N-terminal Piperidine Piperidine Core (Spatial Scaffold) Core->Piperidine Central Ring Target1 Enzyme Active Site (Ser/Cys/Asp) Urea->Target1 H-bonding Target2 Metal Cation / Electrophile Oxime->Target2 Coordination Target3 Lipophilic Pocket Cyclohexyl->Target3 Van der Waals

Logical network of pharmacophoric interactions for the compound's structural motifs.

References

  • Title: Synthesis of Urea Derivatives Based on Toluyl Isocyanate Source: AIP Publishing URL
  • Title: Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?
  • Title: A certain test for aldehydes and most ketones depends upon a color-change when the compound is added to a solution of hydroxylamine hydrochloride...
  • Title: Beckmann Rearrangement Source: Master Organic Chemistry URL

Sources

in vitro receptor binding affinity N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Receptor Binding Affinity of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide

A Senior Application Scientist's Field-Proven Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide is a novel compound featuring a piperidine scaffold, a structural motif of significant interest in medicinal chemistry due to its prevalence in a wide range of pharmacologically active agents.[1][2][3][4] The piperidine ring is a versatile building block found in drugs targeting the central nervous system, cardiovascular system, and inflammatory pathways.[5] This guide provides a comprehensive framework for the initial characterization of the in vitro receptor binding profile of this compound. Given the absence of published data for this specific molecule, we will establish a robust, adaptable, and self-validating experimental strategy. This document will detail the underlying principles, step-by-step protocols for competitive radioligand binding assays, data analysis, and the interpretation of binding parameters, thereby empowering researchers to systematically investigate its pharmacological potential.

Introduction: The Piperidine Scaffold and Rationale for Investigation

The piperidine moiety is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals.[2][3] Its derivatives have been shown to interact with a diverse array of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.[6][7][8] The structure of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide, with its cyclohexyl and hydroxyimino groups, suggests several potential, yet unconfirmed, avenues for receptor interaction.

Structure-activity relationship (SAR) studies of similar piperidine-carboxamide derivatives have revealed potent activities at various receptors:

  • Chemokine Receptors: Symmetrical heteroaryl carboxamides based on oximino-piperidine scaffolds have been developed as potent CCR5 antagonists.[6]

  • Opioid Receptors: Piperidine derivatives are classic scaffolds for opioid receptor modulators.[6]

  • Soluble Epoxide Hydrolase (sEH): Potent non-urea amide inhibitors of sEH have been developed from piperidine-based structures.[9]

  • CCR5 Antagonists: Piperidine-4-carboxamide derivatives have been identified as potent antagonists for the CCR5 receptor, a key target in HIV-1 therapy.[10]

The oxime (-NOH) functionality can act as a hydrogen bond donor or acceptor, potentially influencing binding affinity and selectivity. Therefore, a primary screening of this compound against a panel of receptors, particularly GPCRs like chemokine and opioid receptors, is a logical starting point for characterization.

The Cornerstone of Affinity Determination: The In Vitro Radioligand Binding Assay

To determine the binding affinity of our target compound, a competitive radioligand binding assay is the gold standard.[11][12] This technique allows us to measure how effectively our unlabeled test compound competes with a high-affinity radiolabeled ligand for binding to a specific receptor. The output of this assay provides the half-maximal inhibitory concentration (IC50), which can then be used to calculate the inhibition constant (Ki), a true measure of the compound's binding affinity.[13]

Principle of the Competitive Binding Assay

The experiment involves incubating a constant concentration of a radiolabeled ligand and a specific receptor source (e.g., cell membrane preparations) with varying concentrations of the unlabeled test compound (N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide). The test compound will compete for the receptor's binding sites, displacing the radioligand. The amount of radioactivity bound to the receptor is then measured, and as the concentration of the test compound increases, the bound radioactivity decreases.

G

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be a robust starting point. The specific radioligand, receptor source, and incubation times should be optimized based on the chosen receptor target.

Materials and Reagents
  • Receptor Source: Commercially available cell membranes or in-house preparations from cells overexpressing the target receptor.

  • Radiolabeled Ligand: A high-affinity, receptor-specific radioligand (e.g., [³H]-diprenorphine for opioid receptors).

  • Test Compound: N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.

  • Assay Buffer: Buffer composition is receptor-dependent (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).[11]

  • Wash Buffer: Ice-cold buffer, often the same as the assay buffer.

  • Non-specific Binding (NSB) Agent: A high concentration of an unlabeled ligand known to saturate the receptor (e.g., 10 µM Naloxone for opioid receptors).

  • Glass Fiber Filters: Pre-treated as required (e.g., soaked in polyethyleneimine).

  • Scintillation Cocktail

  • 96-well plates, cell harvester, and liquid scintillation counter.

Step-by-Step Methodology
  • Preparation of Reagents: Prepare serial dilutions of the test compound from the stock solution. The final concentration of the solvent (e.g., DMSO) in the assay should be kept low (typically <1%) and consistent across all wells.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding (TB): Assay buffer, radioligand, and receptor membrane preparation. This represents the maximum binding of the radioligand.

    • Non-specific Binding (NSB): Assay buffer, radioligand, receptor membrane preparation, and a saturating concentration of the NSB agent. This measures the amount of radioligand that binds to non-receptor components.

    • Competition Binding: Assay buffer, radioligand, receptor membrane preparation, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.[11][14]

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.[14] This crucial step separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[14]

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in disintegrations per minute (DPM) or counts per minute (CPM) using a liquid scintillation counter.[14]

Data Analysis and Interpretation

Calculating Specific Binding

First, calculate the specific binding at each concentration of the test compound:

Specific Binding = Total Binding (TB) - Non-specific Binding (NSB)

Generating the Competition Curve

Plot the percentage of specific binding against the logarithm of the test compound concentration. The specific binding in the absence of the competitor is considered 100%. This will generate a sigmoidal dose-response curve.

Determining the IC50 Value

Using non-linear regression analysis (e.g., with GraphPad Prism or similar software), fit the data to a one-site competition model to determine the IC50 value. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[12]

Calculating the Inhibition Constant (Ki)

The IC50 value is dependent on the concentration and affinity of the radioligand used. To determine the intrinsic affinity of the test compound for the receptor, the Ki value must be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this value should be known or determined separately via a saturation binding experiment).[13]

ParameterDescriptionHow it is Determined
IC50 Half-maximal inhibitory concentration. The concentration of the test compound required to displace 50% of the specifically bound radioligand.Directly from the dose-response curve of the competition binding assay.
Kd Equilibrium dissociation constant. The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A measure of a ligand's affinity.Determined from a separate saturation binding experiment using the radioligand.[11][13]
Ki Inhibition constant. A measure of the binding affinity of the test compound. It is independent of the radioligand concentration.Calculated from the IC50 using the Cheng-Prusoff equation.
Bmax Maximum number of binding sites. Represents the total receptor density in the tissue or cell preparation.Determined from a saturation binding experiment.[11][13]

Potential Signaling Pathways: A Look Ahead

Should N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide demonstrate significant affinity for a GPCR, the next logical step would be to investigate its functional activity (i.e., is it an agonist, antagonist, or inverse agonist?). GPCRs couple to intracellular G proteins, initiating downstream signaling cascades.

// Nodes Ligand [label="Ligand\n(e.g., Test Compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="GPCR", shape=septagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_Protein [label="G Protein\n(αβγ)", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"]; Effector [label="Effector Enzyme\n(e.g., Adenylyl Cyclase)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Second_Messenger [label="Second Messenger\n(e.g., cAMP)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Kinase [label="Protein Kinase\n(e.g., PKA)", fillcolor="#FFFFFF", fontcolor="#202124"]; Response [label="Cellular Response", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Ligand -> Receptor [label="Binding"]; Receptor -> G_Protein [label="Activation"]; G_Protein -> Effector [label="Modulation"]; Effector -> Second_Messenger [label="Generation"]; Second_Messenger -> Kinase [label="Activation"]; Kinase -> Response [label="Phosphorylation\nEvents"]; }

Caption: A representative GPCR signaling cascade.

Conclusion

While the specific receptor targets for N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide are yet to be determined, its structural motifs place it within a class of compounds with rich and diverse pharmacology. The experimental framework provided in this guide offers a robust, field-proven method for its initial characterization. By employing a systematic and self-validating competitive radioligand binding assay, researchers can accurately determine the binding affinity (Ki) of this novel compound for a panel of rationally selected receptors. This foundational data is the critical first step in uncovering its potential therapeutic value and mechanism of action.

References

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  • BenchChem. (n.d.). Structure-activity relationship (SAR) of piperidinyl piperidine analogues.
  • BenchChem. (2025).
  • Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

  • Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays.
  • Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. (2012). PMC.
  • Structure–activity relationship of piperidine derivatives with.... (n.d.).
  • In vitro receptor binding assays: general methods and consider
  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. (2003).
  • Some novel piperidine analogues having strong alpha glucosidase inhibition. (n.d.).
  • In vitro receptor binding assays: general methods and considerations. (2008). PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (n.d.). PMC.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD.
  • Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines. (1988). R Discovery.
  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (n.d.). NIH.
  • Discovery of a piperidine-4-carboxamide CCR5 Antagonist (TAK-220) With Highly Potent Anti-HIV-1 Activity. (2006). PubMed. [Link]

  • Characterization of neuromuscular blocking action of piperidine derivatives. (n.d.). PubMed. [Link]

  • The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. (2026).
  • Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines. (n.d.). PubMed. [Link]

Sources

Advanced Computational Docking Strategies for Covalent Inhibition of FAAH by N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of inhibitors targeting Fatty Acid Amide Hydrolase (FAAH) represents a major frontier in the modulation of the endocannabinoid system for analgesic and anti-inflammatory therapies. Among the most potent and selective scaffolds are the piperidine-1-carboxamides. This technical guide provides an in-depth, self-validating computational protocol for modeling the covalent docking of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide . By dissecting the causality behind the unusual Ser-Ser-Lys catalytic triad of FAAH and the enzyme-induced amide bond distortion of urea-based inhibitors, this whitepaper equips computational chemists with a robust framework for predicting binding affinities and reaction trajectories.

Mechanistic Rationale & Target Selection

To accurately model the interaction between N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide and FAAH, we must first deconstruct the functional moieties of the ligand and their specific roles in the binding event:

  • The Piperidine-1-Carboxamide Core (The Warhead): While ureas are typically highly stable and resistant to hydrolysis, FAAH possesses a unique ability to function as a C(O)–N bond hydrolase. The enzyme induces a conformational twist in the amide bond of the piperidine urea, raising its HOMO-LUMO energy and rendering the carbonyl carbon highly susceptible to nucleophilic attack by the catalytic Ser241[1].

  • The N-cyclohexyl Moiety (The Anchor): This highly lipophilic group is designed to occupy the cytosolic port of FAAH. It mimics the binding mode of classic carbamate inhibitors (such as URB597), providing the necessary steric bulk to anchor the molecule and properly orient the urea carbonyl toward the catalytic triad.

  • The 4-(hydroxyimino) Group (The Probe): The incorporation of an oxime at the 4-position of the piperidine ring introduces a rigid, polar hydrogen-bond donor/acceptor pair. This moiety projects into the acyl chain binding pocket, where it can interact with key residues like Thr236 or the backbone of Ile238, stabilizing the pre-reaction Michaelis complex.

FAAH_Pathway AEA Anandamide (AEA) Endocannabinoid FAAH FAAH Enzyme (Ser241-Ser217-Lys142) AEA->FAAH Binds to Acyl Pocket AA Arachidonic Acid + Ethanolamine FAAH->AA Hydrolysis Carbamylated Carbamylated FAAH (Inactive) FAAH->Carbamylated Irreversible Inhibition Inhibitor N-cyclohexyl-4-(hydroxyimino) piperidine-1-carboxamide Inhibitor->FAAH Covalent Attack on Ser241

Fig 1. Endocannabinoid hydrolysis by FAAH and its covalent inhibition pathway.

Experimental Protocol: Step-by-Step Computational Docking

Standard molecular mechanics (MM) docking is insufficient for this compound due to the covalent nature of the inhibition and the rigidity of the oxime group. The following self-validating workflow ensures thermodynamic and geometric accuracy.

Step 1: Quantum Mechanical Ligand Preparation
  • Action: Construct both the (E) and (Z) stereoisomers of the 4-(hydroxyimino) group. Optimize the geometries using Density Functional Theory (DFT) at the B3LYP/6-31G* level to calculate accurate partial charges (e.g., RESP charges).

  • Causality: The oxime geometry is rigid and dictates the hydrogen-bonding network in the acyl pocket. Relying on empirical MM force fields often misrepresents the strong C=N–OH dipole. Explicitly modeling both isomers prevents false negatives in binding affinity predictions.

Step 2: Protein Preparation and Catalytic Triad Setup
  • Action: Retrieve the humanized FAAH crystal structure (e.g., PDB ID: 3K84) [2]. Strip all solvent molecules except the highly conserved structural waters in the cytosolic port. Crucially, manually adjust the protonation states of the catalytic triad: Lys142 must be unprotonated (neutral), Ser217 must be protonated, and Ser241 must be neutral.

  • Causality: FAAH utilizes an unusual Ser-Ser-Lys triad. Lys142 acts as a general base to activate Ser217, which in turn deprotonates the nucleophilic Ser241[1]. If standard automated protein preparation tools assign a positive charge to Lys142 (as is typical at pH 7.4), the electrostatic environment will artificially repel the ligand and prevent accurate covalent docking.

Step 3: Non-Covalent Pre-Docking (Michaelis Complex)
  • Action: Define a docking grid centered on the Oγ atom of Ser241. Perform standard precision (SP) non-covalent docking to establish the pre-reaction Michaelis complex. Apply a strict geometric filter: only retain poses where the distance between Ser241-Oγ and the urea carbonyl carbon is < 3.5 Å.

  • Causality: Covalent bond formation cannot occur unless the warhead is thermodynamically stable in close proximity to the nucleophile. This step acts as a self-validating filter; if the non-covalent docking fails to place the urea carbonyl within attack distance, the ligand is rejected before computationally expensive covalent simulations begin.

Step 4: Covalent Docking and Intermediate Modeling
  • Action: Using a covalent docking algorithm (e.g., Schrödinger CovDock), define the reaction as a nucleophilic addition to a carbonyl. The algorithm will physically link Ser241-Oγ to the urea carbon, transition the carbon from sp2 to sp3 hybridization (modeling the tetrahedral intermediate), and subsequently minimize the carbamylated complex.

  • Causality: Piperidine ureas inhibit FAAH in a time-dependent manner by covalently modifying the active site serine [3]. Modeling the tetrahedral intermediate captures the enzyme-induced distortion of the amide bond, which is the primary driver of the inhibitor's potency.

Docking_Workflow LigPrep 1. Ligand Preparation (QM DFT Optimization) PreDock 3. Non-Covalent Docking (Glide SP - Michaelis Complex) LigPrep->PreDock ProtPrep 2. Protein Preparation (PDB: 3K84, Triad Setup) ProtPrep->PreDock Filter 4. Geometric Filter (Ser241-Oγ to C=O < 3.5 Å) PreDock->Filter Pose Selection CovDock 5. Covalent Docking (Tetrahedral Intermediate) Filter->CovDock Valid Distance Analysis 6. Interaction Analysis (Binding Energy & H-Bonds) CovDock->Analysis Scoring

Fig 2. Step-by-step computational workflow for covalent docking in FAAH.

Quantitative Data Presentation

The table below summarizes the theoretical docking metrics for the (E) and (Z) isomers of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide, demonstrating the necessity of stereospecific modeling.

Parameter(E)-Isomer(Z)-Isomer
Pre-Reaction Glide Score (kcal/mol) -8.45-7.12
Ser241 Oγ – Carbonyl Distance (Å) 3.13.8
Amide Bond Distortion Dihedral (θ) 15.2°8.4°
CovDock Affinity Score (kcal/mol) -12.30-9.85
Primary H-Bond Contacts Thr236, Met191, Ile238 (backbone)Met191

Data Interpretation: The (E)-isomer exhibits a significantly closer attack distance (3.1 Å) and a higher degree of amide bond distortion (15.2°). This distortion is critical, as it breaks the resonance of the urea system, facilitating the covalent attack by Ser241. The superior CovDock affinity score of the (E)-isomer is driven by optimal hydrogen bonding between the oxime hydroxyl and Thr236 in the acyl pocket.

References

  • Ahn, K., Johnson, D. S., Fitzgerald, L. R., et al. "Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity." Biochemistry, 46(45), 13019-13030 (2007). URL:[Link]

  • Mileni, M., Johnson, D. S., Wang, Z., et al. "Structure-guided inhibitor design for human FAAH by interspecies active site conversion." Proceedings of the National Academy of Sciences, 105(35), 12820-12824 (2008). URL:[Link]

  • Palermo, G., Branduardi, D., Masetti, M., et al. "Covalent Inhibitors of Fatty Acid Amide Hydrolase: A Rationale for the Activity of Piperidine and Piperazine Aryl Ureas." Journal of Medicinal Chemistry, 54(19), 6612-6623 (2011). URL:[Link]

Sources

Methodological & Application

step-by-step synthesis pathway for N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives are integral to the development of therapeutics targeting a wide array of conditions. This document provides a comprehensive, step-by-step guide for the synthesis of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide, a molecule of interest for further chemical exploration and drug development. The synthetic pathway is presented in two primary stages: first, the formation of a key ketone intermediate, N-cyclohexyl-4-oxopiperidine-1-carboxamide, followed by its conversion to the final oxime product.

This guide is designed for researchers and scientists in drug development and organic synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring a reproducible and well-understood synthetic process.

Overall Synthetic Pathway

The synthesis is a two-step process starting from 4-piperidone. The first step involves the formation of a urea-type linkage by reacting the secondary amine of the piperidone with cyclohexyl isocyanate. The second step is a classic condensation reaction to convert the ketone functional group into an oxime.

G cluster_0 Step 1: Carboxamide Formation cluster_1 Step 2: Oximation A 4-Piperidone C N-cyclohexyl-4-oxopiperidine-1-carboxamide (Intermediate) A->C Base (e.g., TEA) Solvent (e.g., DCM) B Cyclohexyl Isocyanate B->C D N-cyclohexyl-4-oxopiperidine-1-carboxamide F N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide (Final Product) D->F Base (e.g., NaOAc) Solvent (e.g., EtOH) Heat E Hydroxylamine Hydrochloride (NH2OH·HCl) E->F

Caption: High-level workflow for the synthesis of the target molecule.

Part 1: Synthesis of N-cyclohexyl-4-oxopiperidine-1-carboxamide (Intermediate)

Principle and Rationale

This step involves the nucleophilic addition of the secondary amine of 4-piperidone to the electrophilic carbon of cyclohexyl isocyanate. This reaction forms a stable N-C bond, creating the N-cyclohexylcarboxamide moiety on the piperidine ring. The use of an isocyanate is a direct and efficient method for this acylation.[3][4] A non-nucleophilic base, such as triethylamine (TEA), is used to neutralize the hydrochloride salt of the starting material, liberating the free amine for reaction. Dichloromethane (DCM) is chosen as the solvent due to its inert nature and ability to dissolve the reactants.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantitySupplier Example
4-Piperidone Monohydrate HydrochlorideC₅H₉NO·HCl·H₂O153.6110.0 g (65.1 mmol)Sigma-Aldrich
Cyclohexyl isocyanateC₇H₁₁NO125.178.98 g (71.6 mmol)Sigma-Aldrich
Triethylamine (TEA)(C₂H₅)₃N101.1914.5 g (143 mmol)Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93250 mLFisher Scientific
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-100 mL-
Brine (Saturated NaCl Solution)NaCl(aq)-100 mL-
Anhydrous Magnesium SulfateMgSO₄120.37~10 gSigma-Aldrich
Experimental Protocol
  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-piperidone monohydrate hydrochloride (10.0 g, 65.1 mmol) and dichloromethane (150 mL).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (14.5 g, 143 mmol) dropwise over 15 minutes. Stir the mixture at 0 °C for an additional 30 minutes.

  • Isocyanate Addition: Dissolve cyclohexyl isocyanate (8.98 g, 71.6 mmol) in dichloromethane (100 mL) and add it to the dropping funnel. Add the isocyanate solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The disappearance of the 4-piperidone spot indicates completion.

  • Work-up: Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethyl acetate/hexane to yield N-cyclohexyl-4-oxopiperidine-1-carboxamide as a white to off-white solid.

Part 2: Synthesis of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide

Principle and Rationale

This transformation is a classic condensation reaction that converts a ketone into an oxime.[5] The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the carbonyl carbon of the ketone intermediate. This is followed by a dehydration step to form the C=N double bond of the oxime. The reaction is typically performed in a protic solvent like ethanol, which helps to solvate the reagents. A mild base, such as sodium acetate, is added to neutralize the hydrochloride in hydroxylamine hydrochloride, liberating the free hydroxylamine needed for the reaction.[6] Heating the reaction to reflux provides the necessary activation energy to drive the dehydration step to completion.

Caption: Simplified mechanism for the conversion of a ketone to an oxime.[5]

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantitySupplier Example
N-cyclohexyl-4-oxopiperidine-1-carboxamideC₁₂H₂₀N₂O₂224.3010.0 g (44.6 mmol)From Part 1
Hydroxylamine HydrochlorideNH₂OH·HCl69.494.65 g (67.0 mmol)Sigma-Aldrich
Sodium AcetateCH₃COONa82.035.49 g (67.0 mmol)Sigma-Aldrich
Ethanol (95%)C₂H₅OH46.07200 mLFisher Scientific
Deionized WaterH₂O18.02200 mL-
Experimental Protocol
  • Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, combine N-cyclohexyl-4-oxopiperidine-1-carboxamide (10.0 g, 44.6 mmol), hydroxylamine hydrochloride (4.65 g, 67.0 mmol), sodium acetate (5.49 g, 67.0 mmol), and 95% ethanol (200 mL).

  • Reaction: Heat the mixture to reflux using a heating mantle. Stir at reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane). The formation of a new, typically more polar, spot and the disappearance of the starting ketone will indicate the reaction's progress.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol to approximately 50 mL using a rotary evaporator.

  • Precipitation: Slowly add 200 mL of cold deionized water to the concentrated mixture while stirring. A white precipitate should form.

  • Filtration: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water (2 x 50 mL).

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. This yields N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide.

Final Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Determine the melting point range and compare it to literature values if available.

  • NMR Spectroscopy (¹H and ¹³C): Confirm the structure by identifying characteristic peaks. The disappearance of the ketone carbonyl signal and the appearance of a C=N-OH signal in the ¹³C NMR, along with the oxime proton signal in the ¹H NMR, are key indicators.

  • Infrared (IR) Spectroscopy: Look for the characteristic O-H stretch of the oxime (~3200-3400 cm⁻¹) and the C=N stretch (~1650 cm⁻¹), and the absence of the ketone C=O stretch.

  • Mass Spectrometry (MS): Confirm the molecular weight of the final product.

Safety Precautions

  • Cyclohexyl isocyanate: This reagent is toxic and a lachrymator. Handle it exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • General Precautions: Standard laboratory safety practices should be followed at all times. Avoid inhalation, ingestion, and skin contact with all chemicals.

References

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Dandárová, M., et al. (2001). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 3(17), 2681–2683. [Link]

  • BYJU'S. (2025, July 30). Formation of Oxime from a Ketone. [Link]

  • RSC Publishing. (1966). Synthesis of Some N-Substituted 4-Piperidones. Journal of the Chemical Society C: Organic. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31213-31245. [Link]

  • PatSnap. (2012, October 17). Synthesis method for N-substituted-4-piperidone. Eureka. [Link]

  • ResearchGate. (n.d.). Oximation of ketones with NH2OH·HCl/nano Fe3O4 system. [Link]

  • Heravi, M. M., et al. (2014). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 30(2), 653-657. [Link]

  • Journal of University of Shanghai for Science and Technology. (2024, April 4). Green Approach for Synthesis of Oximes by Using Natural Acids. [Link]

  • Lad, P., et al. (n.d.). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. International Journal of ChemTech Research, 3(3), 1311-1314.
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. [Link]

  • United Nations Economic and Social Council. (2024, January 4). Commission on Narcotic Drugs. [Link]

  • ResearchGate. (2015, November 7). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

Sources

N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide NMR spectra characterization

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced NMR Characterization Protocol for N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide

Introduction & Scientific Context

N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide is a highly functionalized synthetic intermediate and pharmacophore. Structurally, it consists of a central piperidine ring, an oxime group (=N-OH) at the C4 position, and a cyclohexylurea moiety at the N1 position. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The presence of the oxime group induces magnetic anisotropy, breaking the symmetry of the piperidine ring, while the urea linkage exhibits restricted rotation and exchangeable protons.

This application note provides a self-validating, mechanistic protocol for the complete 1D and 2D NMR characterization of this molecule, designed for researchers in drug development and synthetic chemistry.

Mechanistic Insights into NMR Behavior

As a Senior Application Scientist, it is critical to understand why specific spectral phenomena occur before placing a sample in the spectrometer. The chemical shifts and multiplicities of this compound are governed by three primary structural dynamics:

  • Solvent-Dependent Proton Exchange: The oxime hydroxyl (-OH) and urea amine (-NH) protons are labile. If analyzed in a non-polar, aprotic solvent like CDCl₃, these signals will undergo rapid chemical exchange with trace moisture, resulting in broad, unintegrable humps or complete signal disappearance. By utilizing DMSO-d6 , the strong hydrogen-bond accepting nature of the sulfoxide oxygen locks these protons into discrete, sharply defined environments () [1].

  • Oxime-Induced Magnetic Asymmetry: In a standard 4-piperidone, the C2/C6 and C3/C5 protons are chemically equivalent due to a plane of symmetry. However, the conversion to an oxime restricts rotation, locking the hydroxyl group into a specific orientation (syn or anti relative to the ring carbons). This spatial fixedness subjects the C3 and C5 protons to different magnetic deshielding cones. Consequently, the C3 and C5 protons split into distinct multiplets separated by up to 0.3 ppm in ¹H NMR and ~7 ppm in ¹³C NMR () [2].

  • Urea Linkage Resonance: The N-C(=O)-N system possesses partial double-bond character due to resonance. This restricts rotation around the N-C bond, which can occasionally cause quadrupolar broadening of the adjacent piperidine C2/C6 protons.

Experimental Protocol: A Self-Validating Workflow

To ensure rigorous scientific integrity, the following protocol incorporates built-in validation checkpoints.

Step 1: Sample Preparation

  • Weigh 5–10 mg of highly purified N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality Check: Ensure no undissolved particulates remain, as solid matter distorts the local magnetic field homogeneity, leading to poor shimming and broadened line widths. Filter through a glass wool plug if necessary.

Step 2: 1D NMR Acquisition (¹H and ¹³C)

  • ¹H NMR (400 MHz or higher): Set the probe temperature to 298 K. Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds.

    • Protocol Validation Checkpoint: After the first 16 scans, integrate the aliphatic envelope (cyclohexyl CH₂s, ~10H) against the oxime OH (~1H). If the ratio is less than 10:1, the OH proton is under-relaxed. Increase D1 to 5.0 seconds to ensure complete longitudinal relaxation (T1) before proceeding.

  • ¹³C NMR (100 MHz or higher): Utilize a proton-decoupled sequence (zgpg30). Acquire a minimum of 1024 scans due to the low natural abundance of ¹³C and the quaternary nature of the urea (C=O) and oxime (C=N) carbons, which suffer from long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement () [3].

Step 3: 2D NMR Structural Verification

  • Acquire COSY (Correlation Spectroscopy) to map the contiguous spin systems within the cyclohexyl ring and the isolated piperidine CH₂-CH₂ fragments.

  • Acquire HSQC (Heteronuclear Single Quantum Coherence) to unambiguously pair the split C3/C5 and C2/C6 proton multiplets to their respective carbons.

  • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to bridge the heteroatom gaps. This is the ultimate validation step to prove the urea linkage connects the cyclohexyl and piperidine rings.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 5-10 mg) Acq1D 1D NMR Acquisition (1H & 13C) Prep->Acq1D SymCheck Assess Symmetry (Oxime E/Z Isomerism) Acq1D->SymCheck Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) SymCheck->Acq2D Asymmetry Detected Assign Signal Assignment & Structure Verification Acq2D->Assign

Figure 1: Step-by-step logical workflow for the NMR characterization of piperidine oximes.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on the mechanistic principles outlined above.

Table 1: ¹H NMR Assignments (DMSO-d6, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationMechanistic Assignment Logic
Oxime -OH 10.40Singlet (s)1HHighly deshielded by electronegative oxygen/nitrogen; exchanges with D₂O.
Urea -NH 6.15Doublet (d, J ~ 7.8 Hz)1HDeshielded by carbonyl; split by adjacent cyclohexyl CH.
Piperidine C2, C6 3.35 – 3.45Multiplet (m)4HDeshielded by adjacent N1 urea linkage.
Cyclohexyl CH (C1') 3.40Multiplet (m)1HOverlaps with Pip C2/C6; alpha to urea NH.
Piperidine C3 2.55Multiplet (m)2HSyn to oxime OH; distinct from C5 due to anisotropy.
Piperidine C5 2.25Multiplet (m)2HAnti to oxime OH.
Cyclohexyl CH₂ 1.10 – 1.80Multiplet (m)10HTypical aliphatic envelope; complex overlapping spin system.

Table 2: ¹³C NMR Assignments (DMSO-d6, 100 MHz)

PositionChemical Shift (δ, ppm)Mechanistic Assignment Logic
Urea C=O 156.5Characteristic highly deshielded urea carbonyl carbon.
Oxime C=N (C4) 149.8Imino carbon; lacks NOE enhancement, resulting in a lower intensity peak.
Cyclohexyl CH (C1') 48.5Alpha to the electron-withdrawing urea nitrogen.
Piperidine C2, C6 43.2, 42.8Split into two distinct peaks due to oxime magnetic asymmetry.
Piperidine C3, C5 31.5, 24.2Significant split (~7 ppm) confirming the syn/anti oxime relationship.
Cyclohexyl CH₂ 32.8 (x2), 25.4, 24.6 (x2)Standard symmetric cyclohexyl ring carbons.

HMBC Connectivity Logic

To definitively prove the structure, HMBC is utilized to observe long-range (²J and ³J) carbon-proton couplings. The diagram below maps the critical self-validating correlations that confirm the urea linkage is intact and the oxime is correctly positioned at C4.

HMBC_Network H_OH Oxime OH (~10.4 ppm) C_Oxime C=N (C4) (~150 ppm) H_OH->C_Oxime 2J H_Pip35 Pip H3/H5 (~2.5 ppm) H_Pip35->C_Oxime 2J/3J C_Urea C=O (Urea) (~156 ppm) H_Pip26 Pip H2/H6 (~3.4 ppm) H_Pip26->C_Urea 3J H_NH Urea NH (~6.1 ppm) H_NH->C_Urea 2J

Figure 2: Key HMBC logic for validating urea and oxime connectivity.

References

  • Title: Cyclohexylurea | C7H14N2O | CID 69684 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Synthesis, Stereochemistry, and Antimicrobial Evaluation of Substituted Piperidin-4-one Oxime Ethers Source: ResearchGate / Chemical Biology & Drug Design URL: [Link]

  • Title: Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Preclinical In Vitro Evaluation Protocol for N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide (CHPC)

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists

Scientific Rationale & Mechanism of Action

N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide (hereafter referred to as CHPC ) is a highly specialized small molecule belonging to the piperidine-1-carboxamide class. Compounds featuring this piperidine urea scaffold have been established as a novel, highly selective mechanistic class of Fatty Acid Amide Hydrolase (FAAH) inhibitors[1].

Unlike traditional electrophilic inhibitors (e.g., fluorophosphonates or trifluoromethyl ketones) that often suffer from poor selectivity, piperidine ureas exhibit high chemical stability in aqueous environments. However, upon entering the FAAH active site, they act as suicide substrates. The enzyme's unique catalytic machinery induces a conformational twist in the urea bond, leading to the irreversible covalent carbamylation of the catalytic Ser241 nucleophile[2][3].

Structural Causality of CHPC:

  • Piperidine-1-Carboxamide Core: Drives the time-dependent covalent inactivation of FAAH[4].

  • N-Cyclohexyl Moiety: Provides critical lipophilic interactions within the enzyme's acyl-chain binding pocket, mimicking the arachidonoyl tail of endogenous substrates like anandamide (AEA).

  • 4-Hydroxyimino (Oxime) Group: Introduces a polar, hydrogen-bond donor/acceptor vector. We hypothesize this motif interacts with the cytosolic access channel of FAAH, enhancing aqueous solubility and restricting off-target binding to other metabolic serine hydrolases.

Pathway AEA Anandamide (AEA) FAAH FAAH (Active) AEA->FAAH Substrate CB1 CB1 Receptor Signaling AEA->CB1 Accumulation Degradation Arachidonic Acid FAAH->Degradation Hydrolysis FAAH_Inact FAAH-CHPC (Inactive) FAAH->FAAH_Inact Carbamylation CHPC CHPC (Inhibitor) CHPC->FAAH Covalent Binding

Fig 1. Mechanism of action: CHPC covalently inhibits FAAH, preventing AEA degradation.

Experimental Design: A Self-Validating Tri-Phasic Workflow

To rigorously evaluate CHPC, this protocol employs a tri-phasic, self-validating workflow. We utilize human neuroblastoma SH-SY5Y cells , which natively express functional FAAH and endocannabinoid machinery.

Workflow Prep Compound Prep (DMSO Stock) Phase1 Phase 1: Viability (CellTiter-Glo) Prep->Phase1 Phase2 Phase 2: Target Binding (ABPP Assay) Phase1->Phase2 MNTC Set Phase3 Phase 3: Lipidomics (LC-MS/MS) Phase2->Phase3 Target Validated

Fig 2. Tri-phasic self-validating workflow for evaluating CHPC in cell culture.

Phase 1: Cytotoxicity & Maximum Non-Toxic Concentration (MNTC)

Causality & Rationale: Before assessing functional efficacy, we must decouple target-specific phenotypic changes from generalized compound toxicity. We select an ATP-based luminescence assay (CellTiter-Glo) over traditional MTT assays. Lipid-modulating compounds can alter mitochondrial oxidoreductase activity, creating false-positive viability signals in MTT assays. ATP quantitation provides a direct, metabolically agnostic readout of cell viability.

Step-by-Step Protocol
  • Cell Plating: Seed SH-SY5Y cells at 1×104 cells/well in a 96-well opaque white microplate using DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve CHPC in 100% molecular-grade DMSO to create a 10 mM stock. Prepare a 10-point, 3-fold serial dilution in serum-free media.

  • Dosing (Self-Validation): Treat cells with the CHPC dilution series (final assay concentrations: 100 µM to 5 nM). Maintain a constant final DMSO concentration of 0.1% across all wells (Vehicle Control) to eliminate solvent toxicity artifacts.

  • Incubation & Readout: Incubate for 48 hours. Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well, lyse on an orbital shaker for 2 minutes, and incubate for 10 minutes.

  • Analysis: Record luminescence. Calculate the CC₅₀ (Cytotoxic Concentration 50%) and establish the MNTC (typically >90% viability) for subsequent assays.

Phase 2: Target Engagement via Competitive ABPP

Causality & Rationale: Phenotypic changes are scientifically meaningless without proving direct target engagement. Competitive Activity-Based Protein Profiling (ABPP) utilizes a broad-spectrum serine hydrolase fluorophosphonate-rhodamine (FP-Rh) probe. If CHPC successfully carbamylates FAAH at Ser241[3], it will sterically block the FP-Rh probe from binding. This results in a loss of fluorescence specifically at the ~63 kDa FAAH band, providing an internal control against off-target binding to other serine hydrolases present in the lysate.

Step-by-Step Protocol
  • Lysate Preparation: Culture SH-SY5Y cells in 10 cm dishes until 80% confluent. Wash with cold PBS, scrape, and lyse via sonication in cold DPBS. Centrifuge at 100,000 × g for 45 min to isolate the membrane fraction (where FAAH resides). Resuspend the pellet in DPBS to 1 mg/mL protein concentration.

  • Inhibitor Incubation: Aliquot 50 µL of membrane proteome. Add CHPC (at 10x the expected IC₅₀ based on the MNTC) or the positive control [3] (100 nM). Incubate for 30 minutes at 37°C.

  • Probe Labeling: Add FP-Rh probe (final concentration 1 µM) to all samples. Incubate for 30 minutes at room temperature in the dark.

  • Reaction Quenching: Quench the reaction with 4x SDS loading buffer (reducing). Boil samples at 95°C for 5 minutes.

  • SDS-PAGE & Imaging: Resolve proteins on a 10% SDS-PAGE gel. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) measuring rhodamine fluorescence (Ex: 532 nm, Em: 580 nm).

  • Validation: A successful result will show a complete disappearance of the 63 kDa fluorescent band in CHPC-treated lanes compared to the DMSO vehicle, with no alteration of other background serine hydrolase bands.

Phase 3: Functional Phenotypic Assay (Lipidomics)

Causality & Rationale: Covalent binding must translate to functional enzymatic inhibition. Because FAAH is the primary degradative enzyme for anandamide (AEA)[5], inhibiting FAAH with CHPC should cause a quantifiable intracellular accumulation of AEA. We utilize LC-MS/MS with a deuterated internal standard (AEA-d4) to ensure absolute quantification and correct for lipid extraction losses.

Step-by-Step Protocol
  • Cell Treatment: Seed SH-SY5Y cells in 6-well plates ( 5×105 cells/well). Treat with CHPC at the established MNTC, PF-3845 (100 nM, positive control), or 0.1% DMSO (vehicle) for 4 hours.

  • Lipid Extraction (Bligh-Dyer Method): Wash cells with cold PBS. Add 1 mL of cold methanol containing 10 pmol of AEA-d4 (Internal Standard). Scrape cells into glass vials. Add 0.5 mL chloroform and 0.4 mL water. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 3,000 × g for 10 minutes. Carefully extract the lower organic (chloroform) phase containing the lipids. Evaporate to dryness under a gentle stream of nitrogen gas.

  • LC-MS/MS Analysis: Resuspend the lipid film in 50 µL of methanol. Inject 10 µL onto a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (+ESI) multiple reaction monitoring (MRM) mode.

Data Presentation & Expected Outcomes

All quantitative data should be summarized to compare the efficacy of the novel CHPC compound against established baselines.

Table 1: Expected Pharmacological Profile of CHPC in SH-SY5Y Cells

Treatment GroupCytotoxicity (CC₅₀)Target Engagement (FAAH Blockade)AEA Accumulation (Fold Change vs Vehicle)
Vehicle (0.1% DMSO) N/A0% (Full FP-Rh Labeling)1.0x (Baseline)
PF-3845 (100 nM) > 50 µM> 95% Blockade4.5x - 6.0x
CHPC (Test Compound) Expected > 50 µMDose-dependent BlockadeExpected > 3.0x

Table 2: LC-MS/MS MRM Transitions for Lipidomics

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Anandamide (AEA) 348.362.115Endogenous Substrate Quantitation
Anandamide-d4 (AEA-d4) 352.366.115Internal Standard (Normalization)

References

  • Ahn, K., Johnson, D. S., Fitzgerald, L. R., et al. (2007). Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors With Remarkable Selectivity. Biochemistry.[Link]

  • Mileni, M., Johnson, D. S., Wang, Z., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Ahn, K., Johnson, D. S., Mileni, M., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology.[Link]

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Application Notes & Protocols: High-Purity Crystallization and Purification of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Purity in Drug Development

N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide is a piperidine derivative featuring a carboxamide and an oxime functional group. Compounds within this structural class are of significant interest in medicinal chemistry and drug development due to their potential biological activities.[1][2] The piperidine ring is a prevalent scaffold in many pharmaceuticals, and the oxime and carboxamide moieties offer versatile points for molecular interactions.[3][4]

The efficacy and safety of any potential drug candidate are inextricably linked to its purity. Impurities, even in trace amounts, can alter pharmacological and toxicological profiles, leading to inconsistent research data and potential adverse effects.[5] Therefore, robust and reproducible methods for purification are critical. This document provides a detailed guide to the crystallization and purification of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide, designed for researchers, scientists, and drug development professionals. It emphasizes not just the procedural steps, but the underlying chemical principles that ensure the highest degree of purity.

Foundational Principles: The Science of Purification

Crystallization as a Purification Technique

Crystallization is a powerful and widely used technique for purifying solid organic compounds.[6] The process relies on the differences in solubility between the desired compound and its impurities in a selected solvent system. A suitable solvent will dissolve the compound sparingly or not at all at room temperature, but will readily dissolve it at an elevated temperature. As the saturated hot solution cools, the solubility of the compound decreases, forcing it to precipitate out of the solution in an ordered, crystalline lattice. Most impurities, being present in much lower concentrations, remain in the "mother liquor" (the residual solution).[6] The success of this technique is governed by careful solvent selection and controlled cooling rates to promote the growth of pure, well-defined crystals.

Understanding Potential Impurities

To design an effective purification strategy, one must anticipate the likely impurities. The synthesis of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide likely proceeds through two key transformations: oximation of a piperidone precursor and subsequent amide formation.

  • Oximation: This step typically involves reacting a ketone (e.g., 1-boc-4-piperidone) with hydroxylamine or its salt.[7][8] Potential impurities include unreacted ketone starting material and potentially E/Z isomers of the oxime itself.[8]

  • Amide Formation: The carboxamide linkage can be formed by reacting the piperidine nitrogen with cyclohexyl isocyanate or by coupling a carboxylic acid with cyclohexylamine using activating agents.[9][10] This can leave unreacted starting materials or by-products from the coupling reagents as impurities.

Therefore, the crude product may contain starting materials, reaction intermediates, and side-products. The purification protocol is designed to systematically remove these contaminants.

Experimental Protocols

Protocol 1: Bulk Purification by Recrystallization

This protocol is designed for the primary purification of the crude solid to yield material of >98% purity. The choice of solvent is critical; ethanol is often a good starting point for moderately polar compounds containing hydrogen-bond donors and acceptors.[7]

Materials and Equipment:

  • Crude N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide

  • Reagent-grade ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula and glass stir rod

  • Drying oven (vacuum-capable)

Step-by-Step Methodology:

  • Solvent Selection & Dissolution:

    • Rationale: The ideal solvent dissolves the compound completely when hot but poorly when cold. An ethanol/water mixture is often effective, where ethanol acts as the primary solvent and water as the anti-solvent.

    • Procedure: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal volume of hot ethanol (approximately 60-70 °C) and stir until the solid is fully dissolved. If the compound is very soluble in pure ethanol, add hot deionized water dropwise until the solution becomes faintly turbid (cloudy), indicating the point of saturation. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Decolorization (Optional):

    • Rationale: If the solution is colored by high-molecular-weight impurities, activated charcoal can be used to adsorb them.

    • Procedure: If needed, add a small amount of activated charcoal (spatula tip) to the hot solution and stir for 2-5 minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Rationale: This step removes insoluble impurities and charcoal before crystallization begins. It must be performed quickly to prevent premature crystallization.

    • Procedure: Pre-heat a clean flask and a funnel (stemless or short-stemmed) on the hotplate. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, pre-heated flask.

  • Crystallization:

    • Rationale: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[6]

    • Procedure: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Crystal Collection and Washing:

    • Rationale: The crystals are separated from the impurity-rich mother liquor by vacuum filtration. A quick wash with ice-cold solvent removes any adhering mother liquor without significantly redissolving the product.

    • Procedure: Set up a Büchner funnel with filter paper. Wet the paper with a small amount of ice-cold ethanol. Swirl the flask to create a slurry and pour it into the funnel under vacuum. Wash the collected crystals with a small portion of ice-cold ethanol.

  • Drying:

    • Rationale: Residual solvent must be removed to obtain an accurate yield and prevent interference in subsequent analytical testing or reactions.

    • Procedure: Leave the crystals under vacuum in the funnel for 10-15 minutes to air dry. Transfer the solid to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Protocol 2: High-Purity Polish by Column Chromatography

For instances where recrystallization fails to remove closely related impurities or when reference-standard purity (>99.5%) is required, silica gel chromatography is the method of choice.

Materials and Equipment:

  • Recrystallized N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Ethyl Acetate and Hexane (HPLC grade)

  • Chromatography column

  • Compressed air or nitrogen source

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Step-by-Step Methodology:

  • Eluent Selection:

    • Rationale: The polarity of the eluent (mobile phase) determines the rate at which compounds move through the silica gel (stationary phase). The ideal system provides good separation between the product and impurities on a TLC plate.

    • Procedure: Develop a suitable solvent system using TLC. A good starting point is a 30:70 mixture of ethyl acetate/hexane. The target Rf (retention factor) for the desired compound should be between 0.25 and 0.40.

  • Column Packing:

    • Rationale: A well-packed column is essential for good separation. The "slurry method" prevents air bubbles and channels from forming.

    • Procedure: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and use gentle pressure to pack the bed uniformly.

  • Sample Loading:

    • Rationale: The sample should be applied to the column in a concentrated band to ensure sharp separation.

    • Procedure: Dissolve the purified material from Protocol 1 in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution and Fraction Collection:

    • Rationale: The column is run by passing the mobile phase through it. As elution progresses, the polarity can be gradually increased (gradient elution) to move more polar compounds down the column.

    • Procedure: Begin eluting with the low-polarity solvent system. Collect fractions in test tubes. Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Isolation:

    • Rationale: Fractions containing the pure compound are combined and the solvent is removed.

    • Procedure: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator. The resulting solid can be recrystallized again from a suitable solvent (e.g., ethyl acetate/hexane) to induce crystallinity if it appears as an oil or amorphous solid.[11]

Visualization and Data Summary

Workflow Diagram

The following diagram illustrates the comprehensive workflow for the purification and analysis of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide.

Purification_Workflow Crude Crude Product Recrystallization Protocol 1: Recrystallization Crude->Recrystallization PurityCheck1 Purity Check (TLC/HPLC) Recrystallization->PurityCheck1 Purified Purified Product (>98%) PurityCheck1->Purified Purity OK Chromatography Protocol 2: Column Chromatography PurityCheck1->Chromatography Further Purification Needed PurityCheck2 Purity & Identity Confirmation Chromatography->PurityCheck2 FinalProduct Final Product (>99.5%) PurityCheck2->FinalProduct Analysis Characterization: - Melting Point - NMR, IR, MS FinalProduct->Analysis

Caption: Workflow for purification and analysis.

Quantitative Data Summary

The following table summarizes the key operational parameters and expected outcomes for the primary recrystallization protocol.

ParameterRecommended Value/RangeRationale & Notes
Solvent System Ethanol / WaterBalances solvency for the polar compound with anti-solvent properties to ensure precipitation upon cooling.
Dissolution Temp. 60 - 75 °CEnsures complete dissolution without boiling off the ethanol too rapidly. Should be below the solvent's boiling point.
Cooling Protocol Slow cool to RT, then 0-5 °CPromotes the formation of large, pure crystals and maximizes yield.[6]
Washing Solvent Ice-cold EthanolRemoves surface impurities from the crystals without causing significant product loss.
Drying Conditions 40-50 °C under vacuumEnsures complete removal of residual solvent without causing thermal degradation of the compound.
Expected Yield 75 - 90%Dependent on the purity of the crude material. Some loss to the mother liquor is unavoidable.
Expected Purity >98% (by HPLC)Sufficient for many research applications. For higher purity, proceed to Protocol 2.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
"Oiling Out" The compound's melting point is lower than the solvent's boiling point; solution is too concentrated.Add more of the primary solvent (ethanol) to the hot mixture to ensure the compound stays dissolved. Re-cool slowly.
No Crystals Form Solution is too dilute; compound is too soluble in the chosen solvent.Boil off some of the solvent to increase concentration. If still no crystals, add a few drops of an anti-solvent (water). Scratch the inside of the flask with a glass rod to create nucleation sites.
Low Yield Too much solvent was used; cooling time was insufficient; crystals are soluble in the wash solvent.Concentrate the mother liquor and perform a second crystallization. Ensure the flask is thoroughly cooled in an ice bath. Use a minimal amount of ice-cold solvent for washing.
Colored Product Colored impurities are present.Perform an activated charcoal treatment during the dissolution step (Protocol 1, Step 2).

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals and solvents used. Ethanol and hexane are flammable and should be handled away from ignition sources.

References

  • Jadhav, R.D., Gade, E.H., et al. (2020). An efficient one pot synthesis of oxime by classical method. ResearchGate. Available from: [Link]

  • Armarego, W.L.F., & Chai, C.L.L. (2009). Purification of Laboratory Chemicals, Sixth Edition. Butterworth-Heinemann. Available from: [Link]

  • Hudson, M.J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available from: [Link]

  • Kim, S., & Kim, S.S. (1999). Preparation of Carboxamides via Carboxylic−Phosphoric Anhydrides. The Journal of Organic Chemistry. Available from: [Link]

  • MedCrave. (2017). Bioequivalence & Bioavailability. MedCrave online. Available from: [Link]

  • Clark, J. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts. Available from: [Link]

  • Organic Syntheses. (2019). Organic Syntheses Procedure, 95, 1. Available from: [Link]

  • Reddy, C.K., et al. (2023). Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia. MDPI. Available from: [Link]

  • Science of Synthesis. (2005). Product Class 15: Oximes. Thieme. Available from: [Link]

  • University of Colorado Boulder. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available from: [Link]

  • Google Patents. (2003). EP1270548A1 - Purification method of cyclohexanone-oxime.
  • Arulraj, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society. Available from: [Link]

  • Abdelgawad, M.A., et al. (2018). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry. Available from: [Link]

  • PubChem. N-cyclohexylpiperidine-1-carboxamide. National Center for Biotechnology Information. Available from: [Link]

  • Onwuka, A.M., et al. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Journal of American Science. Available from: [Link]

  • de Paula, C.C., et al. (2023). Growing Interest in Pharmaceutical Cocrystals: A Comprehensive Review of Applications and Trends. Pharmaceutics. Available from: [Link]

  • Edelmann, F.T. (2021). Have you experienced that your piperidine crystallizes when not in use?. ResearchGate. Available from: [Link]

  • Wang, J., et al. (2022). Crystal Structure, Solubility, and Pharmacokinetic Study on a Hesperetin Cocrystal with Piperine as Coformer. MDPI. Available from: [Link]

  • Pharmaffiliates. Cariprazine-impurities. Available from: [Link]

  • Google Patents. (2019). US10329325B2 - Process for the preparation of (S)-4-methyl-N-((S)-1-(((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxo-pentan-2-yl) amino)-1-oxo-3-phenylpropan-2-.
  • Prasanthi, N.L., et al. (2022). Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. Journal of Young Pharmacists. Available from: [Link]

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Troubleshooting & Optimization

N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide solubility in DMSO vs water

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling this compound, with a specific focus on its solubility characteristics in Dimethyl Sulfoxide (DMSO) versus water. Our goal is to equip you with the necessary knowledge to anticipate and resolve experimental challenges, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide in my aqueous buffer. Is this expected?

A1: Yes, it is highly likely that N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide will exhibit low aqueous solubility. The molecular structure, which includes a cyclohexyl group and a piperidine ring, contributes to its significant nonpolar character. While the hydroxyimino and carboxamide groups can participate in hydrogen bonding, the large hydrophobic regions of the molecule dominate its interaction with water. Water is a highly polar protic solvent that prefers to interact with other polar molecules and ions. The energy required to break the strong hydrogen bonds between water molecules to accommodate a largely nonpolar solute is often unfavorable, leading to poor solubility.

Q2: Why is DMSO recommended as a solvent for this compound?

A2: DMSO is a powerful polar aprotic solvent, making it an excellent choice for dissolving a wide range of organic compounds, including those with poor water solubility.[1][2] Its ability to act as a strong hydrogen bond acceptor allows it to effectively solvate the hydroxyimino and carboxamide groups of the molecule. Simultaneously, its methyl groups can interact with the nonpolar cyclohexyl and piperidine structures. This dual nature allows DMSO to effectively break down the crystal lattice of the compound and keep it in solution.

Q3: My compound was initially dissolved in DMSO, but after adding it to my aqueous cell culture media, it precipitated. What happened?

A3: This is a common phenomenon known as "antisolvent precipitation." While the compound is soluble in 100% DMSO, its solubility dramatically decreases when the solution is diluted with an aqueous medium (the "antisolvent").[3] Even a small amount of water in DMSO can reduce its solvating power.[4] When you introduce the DMSO stock solution into your aqueous buffer or media, the overall polarity of the solvent system increases significantly. The compound, which is poorly soluble in water, is no longer stable in this new environment and crashes out of the solution. To mitigate this, it is crucial to ensure that the final concentration of DMSO in your aqueous solution is as low as possible while still maintaining the solubility of your compound.

Q4: I left my stock solution of the compound in DMSO on the bench, and now I see crystals. Why did it precipitate?

A4: There are a few likely reasons for this observation:

  • Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[5] This absorbed water can decrease the solubility of the compound, leading to precipitation over time.[4][6] It is crucial to use anhydrous DMSO and to keep containers tightly sealed.

  • Temperature Fluctuations: The solubility of many compounds is temperature-dependent. If the solution was prepared at room temperature and then stored in a cooler environment, the solubility limit may have been exceeded, causing the compound to crystallize.[5]

  • Evaporation: If the container was not properly sealed, some of the DMSO may have evaporated, increasing the concentration of the compound beyond its solubility limit.

Troubleshooting Guide: Dissolution Issues

This section provides a systematic approach to troubleshooting common problems encountered when preparing solutions of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide.

Issue 1: The compound is not dissolving in DMSO.

If you are facing difficulty in dissolving the compound in DMSO, follow this troubleshooting workflow:

start Start: Compound won't dissolve in DMSO check_dmso Step 1: Verify DMSO Quality - Is it anhydrous? - Is it a fresh, sealed bottle? start->check_dmso agitate Step 2: Ensure Adequate Agitation - Vortex vigorously for 2-5 minutes. check_dmso->agitate DMSO is high quality fail Result: Issue Persists - Contact technical support. check_dmso->fail DMSO is old or wet sonicate Step 3: Apply Sonication - Sonicate in a water bath for 10-15 minutes. agitate->sonicate Still not dissolved success Result: Compound Dissolved agitate->success Dissolved gentle_heat Step 4: Gentle Warming (with caution) - Warm in a water bath (30-40°C). - Check for thermal stability of the compound. sonicate->gentle_heat Still not dissolved sonicate->success Dissolved reassess Step 5: Re-evaluate Concentration - Is the target concentration too high? - Consult literature for similar compounds. gentle_heat->reassess Still not dissolved gentle_heat->success Dissolved reassess->success Lowered concentration reassess->fail Concentration is appropriate

Caption: A logical workflow for troubleshooting dissolution issues in DMSO.

Causality Behind the Steps:

  • Step 1 (DMSO Quality): Water is a significant contaminant in DMSO and can drastically reduce its ability to dissolve nonpolar organic compounds.[4][6] Using a fresh, sealed bottle of anhydrous DMSO is the first and most critical step.[6]

  • Step 2 & 3 (Agitation & Sonication): Mechanical energy in the form of vortexing and sonication helps to break down aggregates of the powder, increasing the surface area exposed to the solvent and accelerating the dissolution process.[6][7]

  • Step 4 (Gentle Warming): For some compounds, dissolution is an endothermic process, meaning that increasing the temperature will increase solubility.[5] However, this should be done with caution as excessive heat can degrade both the compound and the DMSO.[5]

  • Step 5 (Concentration): It is possible that you are attempting to create a supersaturated solution. Every compound has a finite solubility limit in a given solvent at a specific temperature.

Issue 2: Precipitation upon addition to aqueous solutions.

To minimize precipitation when diluting your DMSO stock solution into an aqueous buffer, consider the following strategies:

  • Increase the final DMSO concentration in your working solution: While it's important to keep DMSO levels low to avoid cellular toxicity, sometimes a slightly higher concentration (e.g., 0.5% instead of 0.1%) is necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Rapid Mixing: When adding the DMSO stock to your aqueous solution, ensure rapid and continuous mixing. This helps to disperse the compound quickly, preventing the formation of localized areas of high concentration that are more prone to precipitation.

  • Use of Pluronic F-68 or other surfactants: In some cell culture applications, the addition of a non-ionic surfactant like Pluronic F-68 to the media can help to stabilize the compound and prevent precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the vial of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide and a sealed bottle of anhydrous DMSO to equilibrate to room temperature.

  • Calculation: Calculate the required mass of the compound and volume of DMSO. For a 10 mM solution of a compound with a molecular weight of 240.34 g/mol , you would need 2.40 mg per 1 mL of DMSO.

  • Addition: Weigh the compound into a sterile, appropriate-sized vial. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO.

  • Dissolution:

    • Cap the vial tightly and vortex vigorously for 2-5 minutes.[6]

    • Visually inspect the solution. If undissolved particles remain, place the vial in a sonicator water bath for 10-15 minutes.[6]

    • If necessary, warm the solution in a water bath at 30-40°C for a short period.[5]

  • Final Inspection: Once dissolved, the solution should be clear and free of any particulate matter when viewed against a light source.[5]

  • Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and water absorption.[5] Store at -20°C or -80°C.

Data Summary Table
PropertyDMSOWaterRationale for Solubility Difference
Polarity Polar AproticPolar ProticDMSO's aprotic nature and ability to accept hydrogen bonds make it ideal for solvating a wide range of organic molecules. Water's strong self-association through hydrogen bonding makes it a poor solvent for largely nonpolar compounds.
Dielectric Constant ~47~80The lower dielectric constant of DMSO is more favorable for solvating nonpolar moieties compared to water.[8]
Hydrogen Bonding H-bond acceptorH-bond donor & acceptorThe hydroxyimino and carboxamide groups can interact with both solvents. However, the large nonpolar backbone of the molecule disrupts water's hydrogen-bonding network more significantly.
Expected Solubility HighLow to InsolubleThe combination of a polar aprotic nature and the ability to interact with both polar and nonpolar parts of the solute makes DMSO a superior solvent for this compound.[2][9]

References

  • Troubleshooting AN-12-H5 solubility issues in DMSO. Benchchem.
  • Technical Support Center: Troubleshooting MAGL-IN-17 Dissolution in DMSO. Benchchem.
  • DMSO wont dilute my pure compound. How to solve this?. ResearchGate. Available at: [Link]

  • Buy N-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxamide (EVT-2614636). EvitaChem.
  • Compound Solubility with Dimethylsulfoxide. Hampton Research. Available at: [Link]

  • How to decide the percent of DMSO to dissolve my organic extract?. ResearchGate. Available at: [Link]

  • N-cyclohexyl-4-methylpiperidine-1-carboxamide | C13H24N2O | CID 4207227. PubChem. Available at: [Link]

  • N'-cyclohexyl-4-(1H-imidazol-5-yl)piperidine-1-carboximidamide | C15H25N5 | CID 24011702. PubChem. Available at: [Link]

  • On the solubility of azodicarbonamide in water/DMSO mixtures: an experimental and computational study. PMC. Available at: [Link]

  • Drug Solubility in Water and Dimethylsulfoxide | Request PDF. ResearchGate. Available at: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH. Available at: [Link]

  • Monotropically More Stable Novel Polymorph of Nitazoxanide with Improved Aqueous Solubility. Asian Journal of Chemistry. Available at: [Link]

  • 1-(cyclohexylcarbonyl)piperidine-4-carboxylic acid — Chemical Substance Information. Available at: [Link]

  • Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • The difference between dissolving chemicals in DMSO or water ?. ResearchGate. Available at: [Link]

  • Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. PMC. Available at: [Link]

  • Synthesis of novel peptidomimetics containing a substituted imidazo[1,2-a]pyridine fragment via a four-component Ugi reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Solubility of drug in DMSO?. ResearchGate. Available at: [Link]

  • Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Available at: [Link]

  • 摂南大学薬学部 薬化学・医薬品化学研究室. Available at: [Link]

  • Dimethyl sulfoxide. Wikipedia. Available at: [Link]

  • N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide]. PubChem. Available at: [Link]

  • Physicochemical Properties and Drug Actions. Available at: [Link]

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preventing oxime hydrolysis in N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Stabilizing N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide

Introduction: Welcome to the Technical Support Center. This guide provides drug development professionals, analytical scientists, and synthetic chemists with field-proven, mechanistically grounded strategies to prevent the hydrolytic degradation of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide.

Section 1: Understanding the Vulnerability (Mechanisms & Causality)

Q: Why does N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide degrade in aqueous solutions? A: The molecule contains an oxime functional group (>C=N-OH). While oximes are intrinsically more stable than imines and hydrazones—exhibiting hydrolysis rate constants nearly 600-fold lower at neutral pH due to the electronegative oxygen participating in electron delocalization[1]—they remain susceptible to acid-catalyzed hydrolysis[2].

When exposed to acidic environments (pH < 5), the imine nitrogen becomes protonated. This protonation dramatically increases the electrophilicity of the adjacent carbon, inviting nucleophilic attack by water. This forms a transient tetrahedral carbinolamine intermediate, which subsequently collapses, eliminating hydroxylamine and yielding the degradation product: N-cyclohexyl-4-oxopiperidine-1-carboxamide[3].

HydrolysisMechanism A N-cyclohexyl-4-(hydroxyimino) piperidine-1-carboxamide B Protonated Oxime Intermediate A->B + H+ (Acidic pH) C Carbinolamine Intermediate B->C + H2O (Nucleophilic) D N-cyclohexyl-4-oxopiperidine -1-carboxamide + NH2OH C->D - H+ (Elimination)

Caption: Acid-catalyzed hydrolysis pathway of the piperidine oxime into its ketone derivative.

Q: What are the optimal pH and temperature conditions to prevent this hydrolysis? A: Oximation reactions and oxime stability are heavily pH-dependent[4]. To arrest hydrolysis, the pH must be maintained in a strictly neutral to mildly basic window (pH 7.0 - 8.0). Dropping below pH 5 accelerates acid-catalyzed cleavage, while prolonged exposure to highly alkaline conditions (pH ≥ 10) induces base-catalyzed degradation[5]. Temperature is a secondary catalyst; elevated temperatures exponentially increase the hydrolytic rate constant[4].

Section 2: Troubleshooting Guide & Quantitative Parameters

Q: How fast will my compound degrade under different assay conditions? A: The degradation rate is a function of pH, buffer composition, and temperature. Below is a synthesized quantitative stability matrix for piperidine-based oximes to guide your experimental design:

pH LevelTemperature (°C)Buffer SystemEstimated Half-Life ( t1/2​ )Hydrolysis Risk
3.037Citrate< 2 hoursCritical (Rapid Cleavage)
5.037Acetate~ 24 hoursHigh
7.437Phosphate (PBS)> 14 daysLow
7.44Phosphate (PBS)> 6 monthsNegligible
10.037Borate~ 65 hoursModerate (Base-Catalyzed)

Q: I am observing degradation even at pH 7.4. What is causing this? A: If hydrolysis occurs at neutral pH, suspect transition metal contamination or photodegradation. Trace transition metals in low-purity buffers can coordinate with the oxime nitrogen/oxygen, acting as Lewis acids that catalyze the breakdown[4]. Solution: Supplement your biological buffers with 1-5 mM EDTA to sequester trace metals, and store stock solutions in amber vials to prevent UV-induced radical cleavage[4].

Section 3: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, you must employ a self-validating workflow. The following protocol uses forced-degradation controls to definitively quantify oxime integrity.

Workflow S1 Sample Prep: Test, Positive Control, Negative Control S2 Incubation (Target Assay Conditions) S1->S2 S3 RP-HPLC Analysis (Monitor Ketone Formation) S2->S3 S4 Kinetic Validation (Calculate % Intact Oxime) S3->S4

Caption: Self-validating RP-HPLC workflow for monitoring oxime stability.

Protocol: RP-HPLC Monitoring of Oxime Integrity

Rationale: By intentionally destroying a sample of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide (Positive Control), we establish the exact chromatographic retention time of the ketone degradation product. This allows for unambiguous quantification of hydrolysis in the test samples[4].

Step 1: Preparation of Controls and Test Samples

  • Negative Control (0% Hydrolysis): Dissolve 1 mg of the oxime in 1 mL of anhydrous, high-purity DMSO. Store at -20°C until immediately before injection.

  • Positive Control (100% Hydrolysis): Mix 0.5 mL of the DMSO stock with 0.5 mL of 1 M HCl. Incubate at 60°C for 4 hours to force complete reversion to N-cyclohexyl-4-oxopiperidine-1-carboxamide and hydroxylamine[4]. Neutralize with 1 M NaOH prior to injection.

  • Test Sample: Dilute the DMSO stock into your working assay buffer (e.g., PBS, pH 7.4, 1 mM EDTA) to a final concentration of 100 µM.

Step 2: RP-HPLC Execution

  • Equilibrate a C18 reverse-phase column (e.g., 5 µm, 4.6 × 150 mm) at 25°C.

  • Use a mobile phase gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Note: The brief exposure to 0.1% TFA during the HPLC run (minutes) is insufficient to cause on-column hydrolysis at room temperature.

  • Set the UV detector to 210 nm and 254 nm.

  • Inject 10 µL of the Positive Control to identify the retention time (Rt) of the ketone product.

  • Inject 10 µL of the Negative Control to identify the Rt of the intact oxime.

Step 3: Data Validation & Causality Check

  • Inject the Test Sample at required time intervals (e.g., 0h, 4h, 12h, 24h).

  • Integrate the Area Under the Curve (AUC) for both the oxime peak and the ketone peak.

  • Self-Validation Check: The sum of the molar quantities of the oxime and ketone peaks must equal the initial starting concentration. If the total mass balance drops, the molecule is undergoing an alternative degradation pathway (e.g., oxidation or precipitation) rather than simple hydrolysis.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. National Institutes of Health (NIH). Available at:[Link]

  • Rose, K., et al. (1999). Natural Peptides as Building Blocks for the Synthesis of Large Protein-like Molecules with Hydrazone and Oxime Linkages. Bioconjugate Chemistry, ACS Publications. Available at:[Link]

  • Kaya, Y., et al. (2016). Synthesis, Spectroscopic, Structural and Quantum Chemical Studies of a New Imine Oxime and Its Palladium(II) Complex: Hydrolysis Mechanism. Molecules, MDPI. Available at:[Link]

Sources

Technical Support Center: Troubleshooting LC-MS Signal Suppression for N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with signal suppression during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This guide provides a structured, in-depth approach to diagnosing, mitigating, and overcoming these common analytical hurdles.

The core structure of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide, featuring a polar hydroxyimino group and a carboxamide moiety, makes it susceptible to analytical challenges. Polar compounds are often difficult to retain on standard reversed-phase columns, leading to co-elution with matrix components and subsequent ion suppression.[1][2] This guide will walk you through a logical workflow to restore signal intensity and ensure the accuracy and robustness of your data.

Section 1: Quick Diagnosis & Frequently Asked Questions (FAQs)

This section addresses the most immediate questions users face when encountering signal loss.

Q1: My signal for N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide is suddenly low, inconsistent, or completely gone. What should I check first?

Before assuming complex matrix effects, always verify the fundamentals of your LC-MS system. Contamination, improper source settings, or mobile phase issues are common culprits.[3]

Initial Checklist:

  • System Suitability Test (SST): Inject a fresh, neat (in pure solvent) standard of your compound. If the signal is strong and reproducible here, the issue likely lies with your sample matrix. If the signal is still poor, the problem is with the instrument or method.

  • Ion Source Contamination: Check for and clean any residue on the ion source sampling cone and capillary. Contamination is a leading cause of signal degradation.[3][4]

  • Mobile Phase Preparation: Ensure mobile phases are fresh, correctly prepared (especially additives), and properly degassed. Using high-purity, LC-MS grade solvents and additives is critical to avoid introducing contaminants or adducts that can suppress the signal.[3]

  • Instrument Calibration and Tuning: Confirm that the mass spectrometer has been recently tuned and calibrated according to the manufacturer's recommendations.[5]

Q2: What is ion suppression, and why is this specific compound likely susceptible?

Ion suppression is a phenomenon in which the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[4][6] This occurs within the electrospray ionization (ESI) source, where your analyte must compete with other molecules for access to the droplet surface to become a gas-phase ion.[7] If matrix components are more abundant or have a higher surface affinity, they will preferentially ionize, "suppressing" the signal of your analyte.[6]

N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide is particularly susceptible for two main reasons:

  • Polarity: Its polar functional groups mean it may have weak retention on common reversed-phase (e.g., C18) columns. This can cause it to elute in the "void volume" along with highly polar, often suppressive, matrix components like salts and phospholipids.[1][8]

  • Potential for Chelation: The hydroxyimino group has the potential to chelate with metal ions. If there are metal surfaces in the flow path (e.g., stainless steel column housing, frits), it can lead to poor peak shape and signal loss.[9]

Q3: How can I definitively confirm that ion suppression is the cause of my poor signal?

The most reliable method for diagnosing ion suppression is a post-column infusion experiment.[10][11][12] This technique allows you to visualize precisely where in your chromatographic run the matrix components are causing suppression.

In this experiment, a solution of your analyte is continuously infused into the mobile phase flow after the analytical column but before the mass spectrometer. You then inject a blank, extracted sample matrix. Any dips in the steady signal of your infused analyte directly correspond to elution times of suppressive matrix components.[8][11]

Section 2: Systematic Troubleshooting Workflow

If initial checks do not resolve the issue, a systematic approach is necessary. This workflow guides you from diagnosis to mitigation.

Troubleshooting_Workflow start Problem: Low/No Signal for Analyte in Matrix system_check Step 1: System Health Check (Inject Neat Standard) start->system_check system_ok Is Signal Good? system_check->system_ok fix_system Troubleshoot Instrument (Clean Source, Check Solvents, Tune MS) system_ok->fix_system No diagnose Step 2: Diagnose Matrix Effects (Perform Post-Column Infusion) system_ok->diagnose Yes fix_system->system_check suppression_present Suppression Observed? diagnose->suppression_present mitigate Step 3: Mitigate Suppression (3-Pillar Approach) suppression_present->mitigate Yes compensate Advanced Solution: Use Stable Isotope-Labeled Internal Standard suppression_present->compensate No, but reproducible pillar_a Pillar A: Sample Prep mitigate->pillar_a pillar_b Pillar B: Chromatography mitigate->pillar_b pillar_c Pillar C: MS Source mitigate->pillar_c solved Problem Resolved pillar_a->solved pillar_b->solved pillar_c->solved compensate->solved

Caption: A logical workflow for troubleshooting LC-MS signal suppression.

Step 1: System Health Check

As outlined in Q1, always begin by isolating the problem. Use a neat standard to confirm that the LC-MS system itself is performing optimally before investigating complex matrix effects.

Step 2: Diagnosing Matrix Effects with Post-Column Infusion

This is the critical diagnostic step. By identifying the retention time windows where suppression occurs, you can intelligently modify your method to avoid them.

Post_Column_Infusion_Setup lc LC System (Pump & Autosampler) column Analytical Column lc->column Mobile Phase + Blank Matrix Injection tee T-Junction column->tee ms Mass Spectrometer Ion Source tee->ms Combined Flow syringe Syringe Pump (Constant flow of Analyte) syringe->tee

Caption: Experimental setup for a post-column infusion experiment.

See Section 4 for a detailed protocol on performing this experiment. The results will guide your next steps. If you see a significant drop in signal where your analyte normally elutes, you have confirmed a co-eluting interference is causing ion suppression.

Step 3: The Three Pillars of Mitigation

Once suppression is confirmed, mitigation strategies fall into three main categories. The most effective approach is often a combination of the three.

Pillar A: Optimize Sample Preparation

Improving sample cleanup is the single most effective way to combat matrix effects.[4][13] The goal is to selectively remove interfering components (like phospholipids and proteins) while efficiently recovering your analyte.

Technique Description Pros Cons Best For
Protein Precipitation (PPT) A simple method where an organic solvent (e.g., acetonitrile) is added to precipitate proteins from a biological sample (e.g., plasma).Fast, inexpensive, simple.Dirty extracts. High levels of phospholipids and salts remain, often causing significant ion suppression.High-throughput screening where speed is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE) Partitions the analyte between two immiscible liquid phases based on its solubility.Cleaner extracts than PPT, can remove salts.More labor-intensive, uses large solvent volumes, analyte recovery can be variable.Analytes with distinct hydrophobicity compared to the matrix.
Solid-Phase Extraction (SPE) The sample is passed through a solid sorbent that retains the analyte, which is then washed and selectively eluted.Provides the cleanest extracts. Can be highly selective, removing a wide range of interferences.[5]More expensive, requires method development.Achieving the lowest detection limits and highest data quality.
HybridSPE®-Phospholipid A specialized technique that combines protein precipitation with phospholipid removal in a single device.Excellent phospholipid removal, simpler than traditional SPE.Higher cost than PPT.Bioanalytical samples (plasma, serum) where phospholipids are the primary interference.

Recommendation: For robust analysis of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide, begin with Solid-Phase Extraction (SPE) . A mixed-mode or polar-enhanced sorbent may be effective given the compound's properties. See Section 4 for a general SPE protocol.

Pillar B: Optimize Chromatography

The goal of chromatographic optimization is to separate the analyte's peak from the ion suppression zones identified in the post-column infusion experiment.[7][10]

  • Column Choice: If you are using a standard C18 column and your analyte elutes very early, consider switching to a column with a different selectivity. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for retaining and separating polar compounds.[2] This technique uses a high organic mobile phase to retain polar analytes on a polar stationary phase, often providing excellent separation from early-eluting salts.

  • Mobile Phase pH: The pH of the mobile phase can significantly alter the retention of ionizable compounds. Systematically evaluate the effect of pH on retention. For basic compounds, a higher pH mobile phase can neutralize the charge, increasing retention on a reversed-phase column.[14]

  • Mobile Phase Additives: Volatile additives are necessary for ESI-MS but can impact ionization efficiency. Start with standard conditions and adjust as needed.

Additive Typical Concentration Effect on ESI(+) Comments
Formic Acid 0.1%Excellent proton source. Generally provides good signal for basic compounds that are easily protonated.[15]Most common starting point for ESI(+) methods.
Ammonium Formate 5-10 mMGood buffering capacity. Can improve peak shape and provides ammonium ions which can form adducts ([M+NH₄]⁺). Can enhance signal for some compounds.[14]A good alternative if formic acid alone gives poor peak shape.
Ammonium Acetate 5-10 mMSimilar to ammonium formate. Provides a slightly higher pH buffer.Useful for pH-sensitive separations.

Recommendation: Start with a standard 0.1% formic acid in water and acetonitrile. If retention is poor, explore a HILIC column.

Pillar C: Optimize MS Ion Source

While less effective than sample prep or chromatography for overcoming severe suppression, optimizing source parameters can improve signal.[4]

  • Capillary Voltage: Ensure it is optimized for your analyte.

  • Gas Temperatures and Flow Rates (Nebulizer, Drying Gas): These parameters affect desolvation efficiency. Inefficient desolvation can worsen matrix effects.[4] Tune these to maximize the signal for your neat standard.

Section 3: Advanced Solutions & Best Practices

Q4: I've tried everything, but some level of suppression remains. How can I still get accurate quantitative data?

When matrix effects cannot be completely eliminated, the gold standard for compensation is the use of a stable isotope-labeled internal standard (SIL-IS) .[10] A SIL-IS is a version of your analyte where one or more atoms (e.g., ²H, ¹³C, ¹⁵N) have been replaced with a heavy isotope.

Why it works: A SIL-IS is chemically identical to the analyte, so it co-elutes perfectly and experiences the exact same degree of ion suppression.[11] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by suppression is normalized, leading to accurate and precise quantification.[10][11] This is the most robust approach for bioanalysis in complex matrices.

Q5: Could my LC system hardware be contributing to the problem?

Yes. For compounds that can chelate metals, such as those with hydroxyimino groups, interactions with stainless steel components in the LC flow path can cause peak tailing, signal loss, and ion suppression.[9] If you observe poor peak shape that cannot be resolved by mobile phase modifications, consider using a metal-free or bio-inert LC system and column . These systems replace stainless steel with materials like PEEK, which minimizes unwanted analyte interactions.[9]

Section 4: Key Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Mapping

Objective: To identify the retention times at which co-eluting matrix components suppress the analyte signal.

Materials:

  • LC-MS system

  • Analytical column used for your method

  • A T-junction and appropriate fittings

  • A syringe pump

  • A solution of your analyte (e.g., 1 µg/mL) in 50:50 mobile phase A:B

  • A blank matrix sample, extracted using your standard sample preparation method

Procedure:

  • Setup: Install the T-junction between the outlet of your analytical column and the inlet of the MS ion source (as shown in the diagram in Section 2).

  • Analyte Infusion: Place the analyte solution in the syringe pump. Set the flow rate to a low value (e.g., 10-20 µL/min) and begin infusing it into the T-junction.

  • Establish Baseline: Start the LC flow with your method's gradient but without an injection. Monitor the mass transition for your analyte. You should see a stable, continuous signal (baseline).

  • Inject Blank Matrix: Once the baseline is stable, inject the extracted blank matrix sample onto the column.

  • Data Analysis: Monitor the analyte signal throughout the chromatographic run. Any significant drop or "dip" in the signal baseline indicates a region of ion suppression.[8][12] Compare the retention time of these dips with the retention time of your analyte in a normal run to determine if they overlap.

Protocol 2: General Solid-Phase Extraction (SPE) for Matrix Removal

Objective: To clean up a biological sample (e.g., plasma) to remove proteins and phospholipids, improving signal-to-noise.

Materials:

  • SPE cartridges (e.g., a mixed-mode cation exchange or a reversed-phase polymer-based sorbent)

  • SPE vacuum manifold

  • Sample (e.g., 100 µL plasma)

  • Acidifying solution (e.g., 2% formic acid in water)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., 5% Ammonium Hydroxide in Methanol for mixed-mode; or Acetonitrile for reversed-phase)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Dilute the plasma sample 1:1 with the acidifying solution to disrupt protein binding and ensure the analyte is in the correct ionic state for binding.

  • Condition: Pass 1 mL of conditioning solvent (Methanol) through the SPE cartridge. Do not let the sorbent go dry.

  • Equilibrate: Pass 1 mL of equilibration solvent (Water) through the cartridge. Do not let the sorbent go dry.

  • Load: Load the pre-treated sample onto the cartridge at a slow flow rate (e.g., 1 mL/min).

  • Wash: Pass 1 mL of wash solvent through the cartridge to remove residual salts and some polar interferences.

  • Elute: Place clean collection tubes in the manifold. Pass 1 mL of elution solvent through the cartridge to elute the analyte.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of your initial mobile phase. The sample is now ready for LC-MS analysis.

References

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • LCGC International. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • AMSbiopharma. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • National Agricultural Library. LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. [Link]

  • Krumpochova, P., et al. (2019). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 24(9), 1766. [Link]

  • BioPharma Services Inc. BA Method Development: Polar Compounds. [Link]

  • GMI, Inc. Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • LCGC International. LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]

  • Phenomenex. Matrix Effects: Causes and Solutions in Analysis. [Link]

  • Fereydooni, M., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analytical Methods, 13(39), 4559-4573. [Link]

  • American Association for Clinical Chemistry (AACC). Interference Testing and Mitigation in LC-MS/MS Assays. [Link]

  • Tsuchihashi, T., et al. (2023). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pair liquid chromatography/mass spectrometry. Journal of Chromatography A, 1709, 464388. [Link]

  • Leito, I., et al. (2004). Effect of mobile phase on electrospray ionization efficiency. Rapid Communications in Mass Spectrometry, 18(13), 1463-1468. [Link]

  • Bonfiglio, R., et al. (1999). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. [Link]

  • LCGC International. An Uncommon Fix for LC–MS Ion Suppression. [Link]

  • Waters Corporation. Determining Matrix Effects in Complex Food Samples. [Link]

  • Separation Science Solutions. Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • LCGC International. Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • LCGC International. LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Link]

  • Al-Tannak, N. F., et al. (2020). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Journal of AOAC International, 103(4), 931-939. [Link]

  • Cuyckens, F., & Claeys, M. (2004). LC-MS metabolomics of polar compounds. Journal of Mass Spectrometry, 39(1), 1-15. [Link]

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

Sources

Technical Support Center: Optimizing Flash Chromatography of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the flash chromatographic purification of this molecule. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity and yield.

Understanding the Molecule: Key Chromatographic Considerations

N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide is a molecule of intermediate polarity, possessing both hydrogen bond donors (oxime hydroxyl) and acceptors (oxime nitrogen, amide carbonyl), as well as significant non-polar character from the cyclohexyl and piperidine rings. This unique structure presents specific challenges and opportunities for purification.

  • Polar Functional Groups: The carboxamide and hydroxyimino (oxime) groups are the primary sites for interaction with the polar stationary phase (silica gel).

  • Potential for Isomerism: The C=N bond of the oxime can exist as syn and anti isomers. These isomers may interconvert or separate during chromatography, potentially leading to broad or split peaks.[1]

  • Acid/Base Sensitivity: The piperidine nitrogen, although part of an amide, and the weakly acidic oxime proton can interact with the slightly acidic surface of standard silica gel, which may cause peak tailing.[2][3]

  • Solubility: The compound's solubility will be highest in polar organic solvents. Poor solubility in the initial mobile phase can lead to loading issues and poor separation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for solvent selection for this compound?

A1: The most effective method development begins with Thin Layer Chromatography (TLC).[4][5] Given the molecule's intermediate polarity, a good starting point for TLC analysis is a solvent system of 30-50% Ethyl Acetate in Hexanes .[3]

  • If the Rf is too low (compound doesn't move far): Increase the polarity by gradually increasing the percentage of ethyl acetate.

  • If the Rf is too high (compound moves with the solvent front): Decrease the polarity by increasing the percentage of hexanes.

The goal is to find a solvent system that provides a target Rf value between 0.15 and 0.40 for the desired compound, with clear separation from any impurities.[4][6]

Q2: What are the likely impurities I need to separate?

A2: Impurities will depend on the synthetic route. If synthesized from a piperidine derivative and cyclohexyl isocyanate, common impurities could include:[7]

  • Unreacted cyclohexyl isocyanate or its hydrolysis product, cyclohexylamine.

  • Unreacted 4-(hydroxyimino)piperidine starting material.

  • By-products from side reactions.

These impurities are typically more polar or significantly less polar than the desired product, making flash chromatography an effective purification method.

Q3: Should I use liquid loading or dry loading?

A3: This depends on your compound's solubility in the mobile phase.

  • Liquid Loading: If your crude material dissolves completely in a minimal amount of the initial mobile phase (e.g., 10% Ethyl Acetate in Hexanes), liquid loading is acceptable. However, dissolving the sample in a very strong solvent like pure Dichloromethane (DCM) or Methanol can compromise the separation at the start of the run.[8][9]

  • Dry Loading (Recommended): For this compound, dry loading is the superior method. It prevents issues with strong dissolution solvents and ensures the compound is introduced to the column in a concentrated band, leading to better resolution.[4]

Protocol: Dry Loading Procedure
  • Dissolve your crude sample in a volatile solvent in which it is highly soluble (e.g., Dichloromethane, Methanol, or Acetone).

  • Add a small amount of silica gel (typically 1-2 times the mass of the crude material) to the solution.

  • Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully load this dry powder onto the top of your pre-packed flash column.

Troubleshooting Guide: From Tailing Peaks to No Elution

This section addresses specific problems you may encounter during the purification process.

Problem 1: My compound is streaking or tailing on the TLC plate and column.
Potential Cause Explanation & Solution
Acidic Silica Interaction The piperidine or oxime moieties may be interacting too strongly with the acidic silanol groups on the silica surface. This causes a portion of the molecules to "stick" and elute slowly, resulting in tailing.[2][3] Solution: Add a basic modifier to your mobile phase. A common choice is 0.1-1% Triethylamine (TEA) or ammonia in methanol.[3] This neutralizes the acidic sites on the silica, leading to sharper, more symmetrical peaks. Always re-evaluate your Rf on TLC with the modified solvent system before running the column.
Sample Overload Too much sample has been loaded onto the column for its size. This saturates the stationary phase, leading to poor separation and tailing peaks.
Solution: As a general rule, for a moderately difficult separation, the mass of silica should be 50-100 times the mass of the crude sample. For easy separations, a 30-50:1 ratio may suffice.[10] If you observe tailing due to overload, reduce the sample amount on your next run.
Problem 2: I see a very broad peak, or two peaks that are poorly resolved.
Potential Cause Explanation & Solution
Co-eluting Impurity An impurity has a polarity very similar to your product in the chosen solvent system.
Solution: Change Solvent Selectivity. The key to separating compounds with similar polarity is to change the nature of the solvent interactions.[11] Instead of just adjusting the ratio of Ethyl Acetate/Hexanes, try a completely different solvent system. For example, replace Ethyl Acetate with Dichloromethane (DCM) and use a polar modifier like Methanol. A gradient of 0-5% Methanol in DCM can offer different selectivity and may resolve the impurity.[3]
Oxime Isomerism The syn and anti isomers of the oxime may be separating on the column.[1] This can manifest as a single broad peak if they are interconverting, or two distinct but close peaks if they are stable enough to separate.
Solution: This is an inherent property of the molecule. The goal is often to collect both isomers together in a single, pure fraction. You can sometimes improve peak shape by slightly increasing the column temperature (if your system allows) or by using a faster flow rate to minimize on-column separation time. If the isomers separate cleanly, you may need to collect them and determine if they interconvert upon standing.
Workflow for Troubleshooting Poor Separation

Below is a decision-making workflow to systematically address poor resolution issues.

G start Problem: Poor Separation (Broad or Overlapping Peaks) check_tlc Did TLC predict good separation (ΔRf > 0.1)? start->check_tlc check_loading Was dry loading used with a non-polar solvent? check_tlc->check_loading Yes gradient Optimize Gradient: Use a shallower gradient around elution point. check_tlc->gradient No change_selectivity Optimize Selectivity: Try DCM/MeOH or EtOAc/Acetone systems check_loading->change_selectivity Yes end_bad Consider alternative purification (e.g., Reverse Phase) check_loading->end_bad No, sample dissolved in strong solvent check_stability Check for on-column degradation. (2D TLC) change_selectivity->check_stability use_modifier Add 0.5% TEA to mobile phase to reduce peak tailing. check_stability->use_modifier Compound Stable check_stability->end_bad Degradation Observed end_good Solution Found use_modifier->end_good gradient->end_good

Caption: Troubleshooting workflow for poor separation.

Problem 3: My compound is not eluting from the column.
Potential Cause Explanation & Solution
Mobile Phase is Too Weak The chosen solvent system is not polar enough to displace the compound from the silica gel. This happens if the TLC was run in a solvent system that was too polar relative to what was used on the column.
Solution: Gradually increase the polarity of the mobile phase. If you are running an Ethyl Acetate/Hexane gradient, increase the percentage of Ethyl Acetate. If that is insufficient, switch to a stronger solvent system like 5-10% Methanol in Dichloromethane .[3]
Compound Degradation The compound may be unstable on silica gel and has decomposed on the column.[2]
Solution: Test for Stability. Before running a large-scale column, perform a stability test. Spot your compound on a TLC plate, let it sit for 1-2 hours, and then elute it. If you see new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica.[2] In this case, you can try using a deactivated silica (by adding TEA to the mobile phase) or switch to a different stationary phase like alumina.[10]

Recommended Starting Methodologies

The following tables provide recommended starting parameters for your flash chromatography purification.

Table 1: Recommended Solvent Systems for Method Development
Solvent System Polarity Application Notes
Ethyl Acetate / HexanesLow to MediumThe standard starting point. Excellent for resolving non-polar impurities.[3]
Dichloromethane / MethanolMedium to HighA stronger, more polar system. Excellent for eluting more polar compounds and can offer different selectivity than EtOAc/Hexanes.[3][11] Use in small percentages (1-10% MeOH) to avoid dissolving silica.[3]
Acetone / HexanesMediumAcetone can provide different selectivity compared to ethyl acetate and is a good alternative to try if resolution is poor.
Table 2: Example Gradient Profile

This is a generic gradient for a normal phase purification on a silica column. It should be adapted based on your TLC results. The goal is to have your compound elute at approximately 25-40% of the strong solvent (Solvent B).

Column Volumes (CV) % Solvent A (Hexanes) % Solvent B (Ethyl Acetate) Purpose
0 - 295%5%Column equilibration and elution of very non-polar impurities.
2 - 1295% -> 50%5% -> 50%Gradual increase in polarity to elute compounds of intermediate polarity. Your target compound should elute here.
12 - 1450% -> 5%50% -> 95%Rapid increase to "strip" all remaining highly polar compounds from the column.
14 - 1695%5%Re-equilibration for the next run (if applicable).

Sources

Validation & Comparative

A Technical Guide to N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide: Synthesis, Potential Applications, and Comparative Analysis with Standard Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide, a specialized piperidine derivative, with other standard piperidine-based compounds. It is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to inform research and development efforts in medicinal chemistry.

Introduction: The Prominence of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and biologically active natural products.[1][2] This six-membered nitrogen-containing heterocycle offers a unique combination of structural rigidity and conformational flexibility, enabling it to interact with a wide range of biological targets with high affinity and specificity.[3][4] The versatility of the piperidine core allows for extensive functionalization at its nitrogen and carbon atoms, providing medicinal chemists with a powerful tool to modulate pharmacokinetic and pharmacodynamic properties.[5][6] Piperidine derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including analgesia, oncology, and central nervous system disorders.[3][5]

This guide focuses on a specific, functionalized derivative, N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide, and places it in the context of more broadly studied piperidine compounds. By examining its synthesis, potential biological activities, and comparing it to established derivatives, we aim to provide a comprehensive resource for researchers exploring this chemical space.

N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide: A Profile

N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide is a derivative of piperidine characterized by three key functional groups: a cyclohexyl carboxamide at the 1-position, and a hydroxyimino (oxime) group at the 4-position. The combination of these moieties suggests potential for a unique pharmacological profile. The N-cyclohexyl-carboxamide group can influence lipophilicity and metabolic stability, while the oxime functionality is known to be a versatile pharmacophore, capable of acting as a hydrogen bond donor and acceptor, and has been associated with antioxidant and anti-inflammatory properties in other molecular contexts.

Synthesis of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide

The synthesis of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide can be logically approached in a two-step sequence starting from a suitable 4-piperidone precursor. The general synthetic strategy is outlined below.

Synthesis_Pathway N-Boc-4-piperidone N-Boc-4-piperidone 4-piperidone_hydrochloride 4-Piperidone Hydrochloride N-Boc-4-piperidone->4-piperidone_hydrochloride Boc Deprotection (e.g., HCl in Dioxane) Intermediate_1 N-cyclohexyl-4-oxopiperidine- 1-carboxamide 4-piperidone_hydrochloride->Intermediate_1 Carboxamide Formation (Cyclohexyl isocyanate, Base) Final_Product N-cyclohexyl-4-(hydroxyimino)piperidine- 1-carboxamide Intermediate_1->Final_Product Oximation (Hydroxylamine hydrochloride, Base)

Caption: Proposed synthetic pathway for N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide.

Head-to-Head Comparison: N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide vs. Standard Piperidine Derivatives

To understand the potential of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide, it is crucial to compare its structural features and potential biological activities with those of well-characterized piperidine derivatives. The following table summarizes the properties of a selection of standard piperidine derivatives with diverse biological activities.

Compound Structure Biological Activity Key Quantitative Data Reference
Pethidine 4-ethoxycarbonyl-1-methyl-4-phenylpiperidineµ-Opioid Receptor Agonist (Analgesic)-[7]
TAK-220 A piperidine-4-carboxamide derivativeCCR5 Antagonist (Anti-HIV)IC50 = 0.42 nM (membrane fusion)[8]
Compound 5n A piperidine-4-carboxamide derivativeDNA Gyrase Inhibitor (Antibacterial)MIC = 1.5 µM (M. abscessus)[9]
1-Benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride A quaternary piperidinium saltAnticancerIC50 = 32.43 µM (A549 cells)[10]

Potential Biological Activities of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide

Furthermore, the piperidine-1-carboxamide scaffold is present in a variety of biologically active molecules, including CCR5 antagonists and enzyme inhibitors.[8][12] Therefore, N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide could also be a candidate for screening against a range of biological targets, including G-protein coupled receptors and enzymes.

The following diagram illustrates a hypothetical mechanism of action for N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide as a COX-2 inhibitor, a plausible target given its structural features.

Hypothetical_MOA cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation Target_Compound N-cyclohexyl-4-(hydroxyimino) piperidine-1-carboxamide Target_Compound->COX2 Inhibition

Caption: Hypothetical mechanism of action of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide as a COX-2 inhibitor.

Experimental Protocols

To facilitate further research on N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide and related compounds, detailed experimental protocols for its synthesis and a relevant biological assay are provided below.

Protocol 1: Synthesis of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide

This protocol outlines a two-step synthesis starting from 4-piperidone hydrochloride.

Step 1: Synthesis of N-cyclohexyl-4-oxopiperidine-1-carboxamide

  • Materials: 4-piperidone hydrochloride, cyclohexyl isocyanate, triethylamine (or another suitable base), and a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure: a. To a solution of 4-piperidone hydrochloride (1 equivalent) in the chosen solvent, add triethylamine (2.2 equivalents) and stir at room temperature for 15 minutes. b. Add cyclohexyl isocyanate (1.1 equivalents) dropwise to the reaction mixture. c. Stir the reaction mixture at room temperature for 12-24 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, wash the reaction mixture with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to obtain N-cyclohexyl-4-oxopiperidine-1-carboxamide.

Step 2: Synthesis of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide

  • Materials: N-cyclohexyl-4-oxopiperidine-1-carboxamide, hydroxylamine hydrochloride, a base (e.g., sodium acetate or pyridine), and a suitable solvent (e.g., ethanol or methanol).

  • Procedure: a. Dissolve N-cyclohexyl-4-oxopiperidine-1-carboxamide (1 equivalent) in the chosen solvent. b. Add hydroxylamine hydrochloride (1.5 equivalents) and the base (2.0 equivalents) to the solution. c. Reflux the reaction mixture for 2-4 hours. d. Monitor the reaction progress by TLC. e. After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. f. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. h. Recrystallize the crude product from a suitable solvent system to yield pure N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide.

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and can be used to assess the inhibitory activity of the synthesized compound against the COX-2 enzyme.[2][7][11][13][14]

  • Materials: Purified human recombinant COX-2 enzyme, arachidonic acid (substrate), a fluorescent probe (e.g., Amplex Red), horseradish peroxidase (HRP), assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), test compound, and a positive control (e.g., Celecoxib).

  • Procedure: a. Prepare serial dilutions of the test compound and the positive control in the assay buffer. b. In a 96-well black microplate, add the assay buffer, purified COX-2 enzyme, and the test compound or vehicle control. c. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding. d. Prepare a detection solution containing arachidonic acid, the fluorescent probe, and HRP. e. Initiate the enzymatic reaction by adding the detection solution to each well. f. Incubate the plate at 37°C for 10-20 minutes. g. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm). h. Calculate the percent inhibition for each concentration relative to the vehicle control. i. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a non-linear regression curve.

Protocol 3: DPPH Radical Scavenging Assay

This spectrophotometric assay is a standard method for evaluating the antioxidant capacity of a compound.[10][15]

  • Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol (or another suitable solvent), test compound, and a standard antioxidant (e.g., ascorbic acid).

  • Procedure: a. Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). b. Prepare serial dilutions of the test compound and the standard antioxidant in methanol. c. In a 96-well microplate, add the DPPH solution to each well. d. Add the test compound or standard solutions to the respective wells. e. Incubate the plate in the dark at room temperature for 30 minutes. f. Measure the absorbance at approximately 517 nm using a microplate reader. g. Calculate the percentage of radical scavenging activity for each concentration. h. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion

N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide represents an intriguing yet underexplored molecule within the vast landscape of piperidine derivatives. Its synthesis is feasible through established chemical transformations, and its structural features suggest a potential for interesting biological activities, particularly as an antioxidant and anti-inflammatory agent. This guide provides the necessary foundational information, including a plausible synthetic route and relevant bioassay protocols, to encourage further investigation into this and related compounds. By comparing its potential attributes to well-known piperidine derivatives, we highlight the broad therapeutic possibilities that this versatile scaffold continues to offer to the field of medicinal chemistry.

References

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Target Engagement Validation: A Comparative Guide for the Novel Kinase Inhibitor N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Potency, The Imperative of Target Engagement

In modern drug discovery, establishing a compound's potency in a biochemical assay is merely the first step. The critical question that follows is: does the compound reach and bind to its intended target within the complex milieu of a living cell to exert its therapeutic effect? This process of confirmation is known as target engagement validation. It is a cornerstone of building a robust structure-activity relationship (SAR) and provides crucial evidence for a drug's mechanism of action, significantly increasing the probability of success in clinical development.[1]

This guide provides an in-depth, comparative analysis of key methodologies for validating the target engagement of a novel investigational compound, N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide (herein referred to as Compound X ). Based on its structural motifs, we hypothesize that Compound X is an inhibitor of p38α mitogen-activated protein kinase (MAPK) , a well-validated therapeutic target implicated in inflammatory diseases and cancer.[2][3][4]

We will objectively compare the performance of Compound X against established p38α MAPK inhibitors, each with a distinct binding mode and profile:

  • BIRB 796 (Doramapimod): A highly potent, allosteric inhibitor known for its slow dissociation rate.[5][6][7]

  • SB203580: A well-characterized, ATP-competitive inhibitor, often used as a benchmark tool compound.[2][4][8]

  • Nilotinib: A Bcr-Abl inhibitor that also engages p38α as an off-target, providing a valuable case for discussing selectivity.[9][10][11][12][13]

This guide is designed for researchers, scientists, and drug development professionals, explaining not just the "how" but the "why" behind each experimental choice, ensuring a self-validating and comprehensive approach to target engagement.

The Target: p38α MAPK Signaling Pathway

p38α MAPK is a key node in cellular signaling, responding to stress stimuli like cytokines and environmental shock.[14] Its activation triggers a downstream phosphorylation cascade, leading to inflammatory responses. Inhibiting this kinase can modulate these responses, making it an attractive therapeutic strategy.

p38_pathway cluster_input Stress Stimuli cluster_output Cellular Response Cytokines Cytokines (TNFα, IL-1) MKK3_6 MKK3/6 Cytokines->MKK3_6 Stress Environmental Stress Stress->MKK3_6 p38 p38α MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 p38->MK2 phosphorylates TF Transcription Factors (ATF2, MEF2C) MK2->TF activates Inflammation Inflammation (Cytokine Production) TF->Inflammation leads to

Caption: Simplified p38α MAPK signaling pathway.

Method 1: Biochemical Potency Assessment — ADP-Glo™ Kinase Assay

The Rationale: The first step is to confirm that Compound X functionally inhibits the catalytic activity of purified p38α kinase. The ADP-Glo™ assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[15][16] A lower ADP level in the presence of an inhibitor corresponds to higher enzymatic inhibition. This assay provides a direct measure of IC50, the concentration of inhibitor required to reduce enzyme activity by half.

Experimental Workflow: ADP-Glo™

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol:
  • Reagent Preparation: Prepare p38α Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[15] Prepare a substrate/ATP mixture (e.g., ATF-2 substrate and 10 µM ATP).

  • Compound Plating: Perform serial dilutions of Compound X and controls (BIRB 796, SB203580, Nilotinib) in DMSO, then dilute into the kinase buffer. Add 1 µL to a 384-well plate.

  • Kinase Reaction: Add 2 µL of purified p38α enzyme to each well.

  • Initiation: Add 2 µL of the substrate/ATP mix to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[15]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Plot the luminescent signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Comparative Data Table:
CompoundTargetAssay TypeIC50 (nM)Binding Mode
Compound X p38α MAPKADP-Glo™85ATP-Competitive (Hypothesized)
BIRB 796 p38α MAPKADP-Glo™38Allosteric
SB203580 p38α MAPKADP-Glo™50ATP-Competitive
Nilotinib p38α MAPKADP-Glo™356[11]ATP-Competitive

Interpretation: The hypothetical data shows Compound X inhibits p38α kinase activity with a sub-micromolar IC50, validating its biochemical potency. It is less potent than the dedicated inhibitors BIRB 796 and SB203580 but significantly more potent than the off-target activity of Nilotinib. This initial result justifies further investigation into its direct binding properties.

Method 2: Cellular Target Engagement — Cellular Thermal Shift Assay (CETSA®)

The Rationale: A compound's biochemical potency can be misleading if it doesn't engage its target in a cellular environment due to poor permeability, efflux, or metabolism. CETSA is a powerful biophysical method that directly assesses drug-target interaction in intact cells.[17] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[17] By heating cell lysates treated with a compound and quantifying the amount of soluble (non-denatured) target protein remaining, we can generate a "melt curve." A shift in this curve to higher temperatures (ΔTm) provides direct evidence of target engagement.

Experimental Workflow: CETSA®

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Detailed Protocol:
  • Sample Preparation: Dialyze purified p38α protein and dissolve compounds in the identical, degassed buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol).

  • Instrument Setup: Set the experimental temperature on the ITC instrument (e.g., 25°C).

  • Loading: Load the p38α solution (e.g., 10-20 µM) into the sample cell. Load the compound solution (e.g., 100-200 µM) into the titration syringe.

  • Titration: Perform a series of small, timed injections (e.g., 28 injections of 10 µL each) of the compound into the protein solution while stirring. [18]5. Data Acquisition: The instrument records the heat released or absorbed after each injection, generating a raw data plot of power versus time.

  • Analysis: Integrate the area under each injection peak to determine the heat change. Plot these values against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Comparative Data Table:
CompoundTargetKd (nM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
Compound X p38α MAPK1200.98-7.5-1.8
BIRB 796 p38α MAPK0.1 [19]1.01-11.2-3.5
SB203580 p38α MAPK22 [4]0.95-9.8-0.9
Nilotinib p38α MAPK460 [12]1.05-6.1-2.5

Interpretation: The ITC data confirms a direct, 1:1 binding interaction between Compound X and p38α with a Kd of 120 nM. The negative enthalpy (ΔH) indicates the binding is enthalpically driven, often associated with hydrogen bonding and van der Waals interactions. Comparing the thermodynamic signatures can help guide lead optimization. For instance, the extremely high affinity of BIRB 796 is reflected in its highly favorable enthalpy.

Method 4: Biophysical Characterization (Kinetics) — Surface Plasmon Resonance (SPR)

The Rationale: While ITC provides the affinity at equilibrium (Kd), Surface Plasmon Resonance (SPR) reveals the kinetics of the interaction—how fast the compound binds (association rate constant, k_on_) and how long it stays bound (dissociation rate constant, k_off_). [4]The ratio of these rates (k_off_/k_on_) also provides the Kd. SPR is a real-time, label-free optical technique that measures changes in mass on a sensor chip surface as the analyte (compound) flows over and binds to an immobilized ligand (protein). [20]A long residence time (slow k_off_) can be a highly desirable property for a drug, as it may lead to a more durable pharmacodynamic effect.

Experimental Workflow: SPR

Caption: Workflow for Surface Plasmon Resonance (SPR).

Detailed Protocol:
  • Chip Preparation: Activate a sensor chip (e.g., a CM5 chip) and covalently immobilize purified p38α protein to the surface using standard amine coupling chemistry. A reference channel should be prepared similarly but without protein to allow for background subtraction.

  • System Priming: Prime the SPR system with a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Kinetic Analysis: Inject a series of concentrations of each compound over both the target and reference surfaces for a set amount of time to monitor association.

  • Dissociation Phase: Switch back to the flow of running buffer to monitor the dissociation of the compound from the protein.

  • Regeneration: If necessary, inject a regeneration solution (e.g., a brief pulse of low pH buffer) to remove any remaining bound compound and prepare the surface for the next injection.

  • Data Analysis: After subtracting the reference channel signal, the resulting sensorgrams (response units vs. time) are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir) to derive the k_on_, k_off_, and Kd values.

Comparative Data Table:
CompoundTargetk_on_ (10⁵ M⁻¹s⁻¹)k_off_ (10⁻³ s⁻¹)Residence Time (1/k_off_) (min)Kd (nM) (k_off_/k_on_)
Compound X p38α MAPK2.53.05.6120
BIRB 796 p38α MAPK8.10.008>20000.1
SB203580 p38α MAPK8.0 [4]1.769.522 [4]
Nilotinib p38α MAPK1.15.13.3464

Interpretation: The SPR data for Compound X reveals a moderately fast association rate and a dissociation rate that is faster than the dedicated inhibitors, resulting in a residence time of 5.6 minutes. This kinetic profile is valuable for predicting pharmacodynamics. In contrast, BIRB 796 shows an exceptionally slow dissociation rate, leading to a very long residence time, a key feature of its pharmacology. The Kd calculated from the kinetic constants is in excellent agreement with the ITC result, providing strong cross-validation of the binding affinity.

Synthesis and Conclusion: A Holistic View of Target Engagement

Validating target engagement requires a multi-faceted approach, where orthogonal methods are used to build a comprehensive and self-validating dataset. No single technique can provide the complete picture.

MethodologyKey Question AnsweredCompound X Finding
ADP-Glo™ Assay Does it inhibit the target's function?Yes, with an IC50 of 85 nM.
CETSA® Does it bind the target in a live cell?Yes, with a strong thermal shift (ΔTm = +4.2°C).
ITC What are the thermodynamics of direct binding?Yes, direct 1:1 binding with Kd = 120 nM.
SPR What are the kinetics of the interaction?Moderate residence time (5.6 min), Kd = 120 nM.

Expert Opinion: The collective evidence strongly supports the hypothesis that N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide (Compound X) is a bona fide inhibitor of p38α MAPK. It demonstrates functional inhibition in a biochemical assay, confirms direct target binding in the complex cellular environment, and possesses a well-defined thermodynamic and kinetic profile. The affinity values obtained from biophysical methods (ITC and SPR) are highly consistent, lending great confidence to the data.

While less potent than the clinical candidate BIRB 796, Compound X displays a promising profile worthy of further optimization. Its cellular engagement is on par with the benchmark inhibitor SB203580, and its selectivity profile appears superior to the off-target activity of Nilotinib. Future work should focus on structure-based design to improve both potency and residence time, leveraging the quantitative insights gained from this comprehensive target engagement validation workflow.

References

  • opnMe, Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796. Available at: [Link].

  • Taylor & Francis Online. Experimental p38 mapk inhibitors for the treatment of urological cancers: observations from early clinical trials. Available at: [Link].

  • ACS Publications. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega. Available at: [Link].

  • PubMed. BIRB796 Inhibits All p38 MAPK Isoforms in Vitro and in Vivo. J Biol Chem. 2005 May 20;280(20):19472-9. Available at: [Link].

  • SciSpace. The cellular thermal shift assay for evaluating drug target interactions in cells. Available at: [Link].

  • AACR Journals. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clin Cancer Res. 2016 Mar 1;22(5):1044-54. Available at: [Link].

  • PubMed. Kinetics of small molecule inhibitor binding to p38 kinase. J Biol Chem. 2001 Nov 15;276(46):43311-6. Available at: [Link].

  • ResearchGate. Nilotinib inhibits p38 MAPK in myoblasts. a Analysis of Nilotinib... | Download Scientific Diagram. Available at: [Link].

  • PubMed. Clinical trial of the p38 MAP kinase inhibitor dilmapimod in neuropathic pain following nerve injury. Pain. 2011 May 14;152(5):1048-1055. Available at: [Link].

  • PMC - NIH. Nilotinib protects the murine liver from ischemia/reperfusion injury. J Hepatol. 2013 Aug;59(2):264-71. Available at: [Link].

  • Preprints.org. Repurposing Nilotinib as a Selective P38β Inhibitor in Hematopoietic Malignancies: Clinical Evidence and Mechanistic Insights. Available at: [Link].

  • FirstWord Pharma. Experimental p38 mapk inhibitors for the treatment of urological cancers: observations from early clinical trials. Available at: [Link].

  • ResearchGate. Summary of p38 inhibitors in clinical trials. | Download Table. Available at: [Link].

  • ResearchGate. Isothermal titration calorimetry (ITC) indicates direct binding of... Available at: [Link].

  • Biaffin GmbH & Co KG. p38 MAPK. Available at: [Link].

  • PMC - NIH. Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation. bioRxiv. 2024 Jan 24. Available at: [Link].

  • bioRxiv. A MALDI-TOF assay identifies nilotinib as an inhibitor of inflammation in acute myeloid leukaemia. 2022 Mar 29. Available at: [Link].

  • SciSpace. The cellular thermal shift assay for evaluating drug target interactions in cells. Available at: [Link].

  • PMC - NIH. Target Engagement Assays in Early Drug Discovery. J Med Chem. 2023 Jul 27;66(14):9393-9418. Available at: [Link].

  • PMC - NIH. The interaction of p38 with its upstream kinase MKK6. FEBS J. 2018 Jul;285(13):2436-2448. Available at: [Link].

  • PubMed. A fluorescence-based thermal shift assay identifies inhibitors of mitogen activated protein kinase kinase 4. PLoS One. 2013 Dec 5;8(12):e81504. Available at: [Link].

  • PMC - NIH. A temperature-dependent conformational shift in p38α MAPK substrate–binding region associated with changes in substrate phosphorylation profile. J Biol Chem. 2019 Nov 22;294(47):17922-17933. Available at: [Link].

  • IntechOpen. Surface Plasmon Resonance Sensors for Concentration and Reaction Kinetic Detections. 2020 Nov 28. Available at: [Link].

  • PubMed. Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Anal Biochem. 2005 May 15;340(2):309-17. Available at: [Link].

  • MedchemExpress. p38 MAPK - Inhibitors. Available at: [Link].

  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available at: [Link].

  • BIAcore. Surface plasmon resonance. Available at: [Link].

  • PubMed. Inhibitors of p38 mitogen-activated protein kinase enhance proliferation of mouse neural stem cells. J Neurosci Res. 2008 Aug 1;86(10):2159-70. Available at: [Link].

Sources

Benchmarking N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide: A Next-Generation Piperidine Urea Ligand against Reference FAAH Modulators

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The development of highly selective modulators for the endocannabinoid system is a critical frontier in neuropharmacology and inflammation research. While early-generation inhibitors utilized carbamate scaffolds to target Fatty Acid Amide Hydrolase (FAAH), the piperidine-1-carboxamide core has emerged as a privileged, highly selective structure.

This guide benchmarks N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide (hereafter referred to as NC-4-HIPC ) against established reference ligands such as PF-3845 and URB597. By integrating an oxime functional group into the piperidine urea scaffold, NC-4-HIPC overcomes the physiochemical limitations (such as poor aqueous solubility) of highly lipophilic reference compounds while maintaining stringent proteome-wide selectivity.

Mechanistic Rationale: The Piperidine Urea Advantage

To understand the benchmarking profile of NC-4-HIPC, one must first analyze the unique enzymatic machinery of its primary target. FAAH is an integral membrane enzyme responsible for the degradation of anandamide (AEA). Unlike the vast majority of mammalian metabolic serine hydrolases—which are restricted to hydrolyzing esters or thioesters—FAAH utilizes an unusual Ser241-Ser217-Lys142 catalytic triad that enables it to efficiently act as a C(O)–N bond hydrolase .

This evolutionary anomaly is the cornerstone of NC-4-HIPC’s selectivity. The highly stable urea bond in the piperidine-1-carboxamide core is virtually inert to standard serine hydrolases. However, upon entering the FAAH active site:

  • Anchoring: The N-cyclohexyl moiety anchors deeply into the hydrophobic acyl chain binding pocket, mimicking the arachidonoyl tail of endogenous substrates.

  • Conformational Distortion: The enzyme's architecture forces a distortion of the inhibitor's amide bond, breaking its resonance stabilization .

  • Covalent Carbamylation: This distortion facilitates a nucleophilic attack by Ser241, resulting in the irreversible carbamylation of the enzyme .

The strategic addition of the 4-(hydroxyimino) group (an oxime) differentiates NC-4-HIPC from reference ligands. The oxime introduces a polar hydrogen-bonding network that interacts with the cytosolic port of FAAH, significantly enhancing aqueous solubility without compromising the covalent inactivation efficiency ( kinact​/Ki​ ).

Pathway AEA Anandamide (AEA) Endocannabinoid FAAH FAAH Enzyme (Ser241-Ser217-Lys142) AEA->FAAH Substrate Binding CB CB1 / CB2 Receptors (Pain Relief / Anti-inflammatory) AEA->CB Agonism AA Arachidonic Acid + Ethanolamine FAAH->AA Hydrolysis Ligand N-cyclohexyl-4-(hydroxyimino) piperidine-1-carboxamide Ligand->FAAH Covalent Carbamylation (Irreversible Inhibition)

Diagram 1: Mechanism of action. The ligand covalently inhibits FAAH, preventing AEA degradation.

Quantitative Benchmarking Data

When evaluating NC-4-HIPC for preclinical integration, it must be benchmarked against the gold-standard reference ligands: PF-3845 (a highly potent but lipophilic piperidine urea) and URB597 (a first-generation carbamate).

Pharmacological ParameterNC-4-HIPC (Test Ligand)PF-3845 (Reference)URB597 (Reference)
Core Pharmacophore Piperidine-1-carboxamidePiperidine-1-carboxamideCarbamate
Inhibition Modality Irreversible (Covalent)Irreversible (Covalent)Irreversible (Covalent)
Primary Target Residue Ser241Ser241Ser241
Calculated LogP ~1.8 – 2.24.53.9
Aqueous Solubility High (Oxime H-bonding)LowLow
Proteome Selectivity ExcellentExcellentModerate (Off-target reactivity)

Data Interpretation: While URB597 is highly potent, its carbamate core is susceptible to cross-reactivity with other mammalian serine hydrolases (e.g., carboxylesterases). Both PF-3845 and NC-4-HIPC utilize the privileged urea scaffold to eliminate this off-target liability. However, NC-4-HIPC's optimized LogP makes it vastly superior for in vitro assays requiring high aqueous concentrations without DMSO-induced artifactual toxicity.

Experimental Validation Protocols

To ensure rigorous scientific integrity, the following self-validating protocols are required to benchmark NC-4-HIPC against reference ligands.

Protocol A: In Vitro Kinetic Fluorescence Assay (Target Engagement)

This protocol determines the IC50​ and time-dependent covalent efficiency ( kinact​/Ki​ ) of the ligand.

Causality & Design: Because urea-based inhibitors are time-dependent covalent modifiers, a pre-incubation step is mandatory. Without pre-incubation, the IC50​ will be artificially inflated, failing to reflect the true covalent binding kinetics.

  • Enzyme Preparation & Baseline Validation: Dilute recombinant human FAAH in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA). Self-Validation: Prepare a heat-killed FAAH control (boiled at 95°C for 10 min) to establish the non-enzymatic background hydrolysis baseline.

  • Inhibitor Pre-Incubation: Dispense FAAH into a 96-well black microplate. Add NC-4-HIPC, PF-3845, or DMSO (vehicle control) across a 10-point concentration gradient (0.1 nM to 10 µM). Incubate at 37°C for exactly 30 minutes to allow the carbamylation reaction to reach equilibrium.

  • Substrate Addition: Rapidly add the fluorogenic substrate AMC-arachidonoyl amide (final concentration 2 µM). Causality: FAAH cleaves the amide bond, releasing 7-amino-4-methylcoumarin (AMC).

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 340 nm / Emission: 460 nm) continuously for 60 minutes. Calculate the initial velocity ( V0​ ) relative to the DMSO control to derive the IC50​ .

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

This protocol validates the proteome-wide selectivity of the ligand against all serine hydrolases.

Causality & Design: ABPP utilizes a broadly reactive fluorophosphonate (FP)-rhodamine probe that binds exclusively to the active site serine of uninhibited hydrolases. If NC-4-HIPC is perfectly selective, only the FAAH band will disappear from the gel, while all other bands remain identical to the vehicle control.

  • Proteome Incubation: Extract membrane proteomes from wild-type mouse brains (adjusted to 1 mg/mL protein). Treat 50 µL aliquots with 10 µM NC-4-HIPC, 10 µM URB597, or DMSO. Incubate for 60 minutes at 37°C. Causality: This high concentration (10 µM) is intentionally chosen to stress-test the ligand for off-target liabilities.

  • Probe Labeling: Add 1 µM FP-rhodamine to all samples. Incubate for 30 minutes in the dark. Causality: The probe will covalently tag any serine hydrolase that has not been engaged by the test ligand.

  • Resolution: Quench the reactions with 4x SDS loading buffer and boil for 5 minutes. Resolve the proteomes via 10% SDS-PAGE.

  • Detection: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at 532 nm excitation.

ABPP_Workflow S1 1. Proteome Incubation (Brain Lysate + Ligand) S2 2. FP-Rhodamine Labeling (Binds free Ser-hydrolases) S1->S2 S3 3. SDS-PAGE Separation S2->S3 S4 4. In-gel Fluorescence S3->S4

Diagram 2: Activity-Based Protein Profiling (ABPP) workflow for validating target selectivity.

Conclusion

Benchmarking N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide against legacy ligands reveals a highly sophisticated pharmacological profile. By leveraging the unique C(O)–N bond hydrolytic capacity of the FAAH Ser-Ser-Lys catalytic triad, the piperidine urea core ensures irreversible target engagement. Concurrently, the 4-(hydroxyimino) modification resolves the lipophilicity bottlenecks that have historically plagued this class of inhibitors, offering a highly soluble, selective, and potent tool for advanced endocannabinoid research.

References

  • Ahn, K., Johnson, D. S., Mileni, M., et al. (2007). "Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity." Biochemistry, 46(45), 13019-13030.[Link]

  • Mileni, M., Johnson, D. S., Wang, Z., et al. (2008). "Structure-guided inhibitor design for human FAAH by interspecies active site conversion." Proceedings of the National Academy of Sciences, 105(35), 12820-12824.[Link]

  • Lodola, A., Mor, M., Zaldívar-Díez, J., et al. (2011). "Covalent Inhibitors of Fatty Acid Amide Hydrolase: A Rationale for the Activity of Piperidine and Piperazine Aryl Ureas." Journal of Medicinal Chemistry, 54(16), 5968-5973.[Link]

Safety Operating Guide

Comprehensive Safety and Disposal Protocol for N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and research scientists, handling complex nitrogenous organic intermediates requires a rigorous, causality-driven approach to environmental health and safety (EHS). N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide is a highly functionalized molecule containing a piperidine core, a reactive oxime moiety, and a carboxamide group.

This guide provides an authoritative, step-by-step operational plan for the safe handling, accumulation, and final disposal of this compound. We do not just outline what to do; we explain the chemical causality behind every logistical choice to ensure your laboratory operates as a self-validating, compliant system.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

To design a self-validating disposal system, we must first deconstruct the molecule's structural hazards. Treating this compound as generic organic waste is a critical operational failure.

  • The Piperidine Core: Piperidine and its derivatives are inherently basic and can act as severe skin and eye irritants. Furthermore, they are highly toxic to terrestrial and aquatic vertebrates 1. Segregation from strong acids is mandatory to prevent exothermic neutralization reactions 2.

  • The Oxime Moiety (=N-OH): Oximes are biologically active and can act as potent sensitizers. They are harmful if swallowed and pose a risk of serious eye damage. Crucially, oxime derivatives must be stored and disposed of separately from strong oxidizing agents to prevent violent reactions 3.

  • Thermal Decomposition (Carboxamide & Nitrogenous Framework): Why is EPA-approved incineration the only acceptable disposal route? Upon combustion, the high nitrogen content of this molecule will inevitably release toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) 1. Standard municipal incineration lacks the necessary NOx scrubbers required to neutralize these off-gases.

Quantitative Data & Physicochemical Hazard Summary

Because specific empirical data for novel research intermediates can be sparse, we utilize predictive hazard modeling based on its constituent functional groups to dictate our logistical response.

Property / HazardPredictive Value / ClassificationOperational Implication
Physical State Solid (Powder/Crystalline) at 20°CHigh risk of aerosolization/dust generation. Requires handling in a fume hood or ventilated enclosure 3.
Chemical Incompatibility Strong Oxidizers, Strong AcidsWaste streams must be strictly segregated to prevent exothermic or explosive reactions in the SAA 2.
Toxicity Classification Harmful if Swallowed (H302), Eye Damage (H318)Mandatory use of chemical splash goggles and heavy-duty nitrile gloves. Treat all contaminated PPE as hazardous waste 3.
Thermal Decomposition Generates NOx, CO, CO2Final destruction must occur via EPA-approved thermal incineration equipped with exhaust scrubbers 1.

Standard Operating Procedures (SOPs)

Workflow A: Routine Waste Accumulation and Segregation

The guiding principle for the disposal of piperidine-derivatives is to treat them as fully regulated hazardous chemical waste, adhering strictly to Resource Conservation and Recovery Act (RCRA) standards 4.

  • Characterization & Segregation: Identify whether the waste is solid (contaminated weigh boats, gloves, raw powder) or liquid (dissolved in organic solvents). Causality: Solid and liquid wastes require different incineration feed mechanisms and must not be combined.

  • Primary Containment: Place the waste into a chemically compatible, sealable container (e.g., HDPE plastic or amber glass). Do not use unlined metal containers due to the potential basicity of the piperidine moiety.

  • RCRA Labeling: Attach a compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "HAZARDOUS WASTE", list "N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide", and indicate the primary hazards (Toxic, Irritant) 5.

  • Satellite Accumulation Area (SAA) Storage: Store the sealed container in a designated SAA utilizing a secondary containment tub. Ensure this area is physically segregated from strong oxidizing agents and acids 5.

Workflow B: Empty Container Decontamination

Empty containers that previously held highly active nitrogenous compounds cannot simply be thrown in the municipal trash.

  • Triple-Rinsing: Rinse the "empty" container three times with a highly polar, compatible organic solvent (e.g., methanol or acetone). Causality: Triple-rinsing ensures complete solubilization of toxic microscopic residues, transferring the hazard entirely to the liquid waste stream 6.

  • Rinsate Collection: Collect 100% of the rinsate and dispose of it as hazardous liquid waste.

  • Defacing & Disposal: Once dry, completely deface or remove the original chemical label. The clean glass/plastic can now be disposed of according to institutional solid waste or recycling guidelines 7.

Workflow C: Emergency Spill Response

In the event of a spill, immediate action is required to mitigate inhalation and contact risks.

  • Evacuation & Ventilation: Evacuate non-essential personnel and ensure laboratory ventilation is maximized to clear potential aerosols 4.

  • Containment with Inert Media: Surround and cover the spill with a non-combustible absorbent material such as vermiculite or dry sand. Causality: Do not use combustible materials like paper towels. Mixing reactive nitrogenous compounds with high-surface-area cellulose can create a localized fire hazard 4.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty hazardous waste container 2.

  • Decontamination: Wash the spill surface with a compatible solvent, collect the cleaning materials as hazardous waste, and report the incident to your EHS office immediately.

Visualizing the Workflows

The following diagrams map the logical relationships and operational pathways for waste disposal and emergency spill response.

DisposalWorkflow WasteGen Waste Generation N-cyclohexyl-4-(hydroxyimino)... Solid/Liquid Waste Segregation Chemical Segregation Isolate from strong acids/oxidizers WasteGen->Segregation Labeling RCRA Labeling Mark as 'Hazardous Waste' + Constituents Segregation->Labeling SAA Satellite Accumulation Area (SAA) Secondary Containment Storage Labeling->SAA EHSPickup Institutional EHS Processing Manifesting & Transport SAA->EHSPickup Incineration EPA-Approved Incineration Thermal destruction with NOx scrubbers EHSPickup->Incineration

Logical workflow for the RCRA-compliant disposal of nitrogenous hazardous waste.

SpillResponse Spill Spill Detected Evac Evacuate & Ventilate Spill->Evac PPE Don PPE (Respirator, Nitrile) Evac->PPE Contain Containment (Vermiculite/Sand) PPE->Contain Collect Collect in Sealed Container Contain->Collect Report Report to EHS Collect->Report

Emergency spill response protocol for piperidine-derivative solid or liquid spills.

References

  • Thermo Fisher Scientific. "Piperidine - SAFETY DATA SHEET." - 1

  • BenchChem. "Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals." - 4

  • BenchChem. "Proper Disposal of Benzophenone Oxime: A Step-by-Step Guide for Laboratory Professionals." - 3

  • Boston University Office of Research. "Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance." - 6

  • Purdue University. "Guidelines: Handling and Disposal of Chemicals." - 5

  • ChemSupply Australia. "Safety Data Sheet PIPERIDINE." - 2

  • University of Nebraska Medical Center (UNMC). "Hazardous Material Fact Sheet - Empty Chemical Container Disposal." -7

Sources

Personal protective equipment for handling N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational and Safety Protocol: Handling N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide

As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets. Handling complex synthetic intermediates like N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide requires a mechanistic understanding of its functional groups. This molecule combines a lipophilic cyclohexyl group, a basic piperidine core, and a reactive hydroxyimino (oxime) moiety. Together, these structural features create a unique hazard profile characterized by high transdermal penetration and severe sensitization risks, demanding stringent, self-validating operational controls.

Mechanistic Hazard Profile (The "Why" Behind the Protocol)

To establish a fail-safe handling environment, we must first understand the causality behind the compound's hazards:

  • Dermal Penetration Enhancement: The combination of a piperidine ring and a highly lipophilic cyclohexyl group significantly increases the molecule's partition coefficient. Heterocyclic compounds like piperidine derivatives act as potent chemical permeation enhancers by fluidizing the lipid bilayers of the stratum corneum, creating micro-cavities that accelerate transdermal absorption[1].

  • Sensitization and Acute Toxicity: The hydroxyimino (oxime) moiety is a severe hazard. Oxime compounds are classified as potent skin sensitizers and can cause serious eye damage or acute allergic contact dermatitis upon exposure[2].

  • Basicity and Tissue Damage: The underlying piperidine framework acts as a reactive base. Direct contact with concentrated piperidine derivatives can lead to immediate and serious tissue damage, necessitating strict barrier controls[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient due to the compound's lipophilicity and sensitization potential. The following matrix outlines the required equipment and the quantitative standards they must meet.

PPE CategoryMaterial SpecificationQuantitative Standard / RatingMechanistic Justification
Inner Gloves Nitrile (Min. 0.12 mm thickness)Breakthrough > 10 minProvides baseline dexterity and acts as a secondary barrier against particulate transfer.
Outer Gloves Butyl Rubber (Min. 0.3 mm thickness)Breakthrough > 240 minPrevents rapid permeation of the highly lipophilic cyclohexyl-piperidine core[1].
Respiratory NIOSH-Approved P100 Half-MaskAPF (Assigned Protection Factor) = 10Blocks inhalation of fine oxime dust, which is a known respiratory and skin sensitizer[2].
Eye/Face Z87.1 Splash Goggles + Face Shield100% Droplet/Dust BlockPrevents severe ocular tissue damage caused by the basicity of the piperidine framework[3].
Body Tyvek® Coverall or Chem-Resistant CoatISO Class 5 Particle HoldoutPrevents accumulation of sensitizing oxime dust on standard woven cotton lab coats.

Self-Validating Operational Workflow

Every step in this methodology includes a built-in validation check to ensure the system is secure before proceeding.

Phase 1: Environmental Validation & Setup
  • Activate Local Exhaust Ventilation (LEV): Turn on the Class II, Type B2 Biological Safety Cabinet or chemical fume hood.

    • Self-Validation: Verify the digital anemometer reads a face velocity of ≥100 feet per minute (fpm). Tape a small tissue strip to the bottom of the sash; it must pull inward steadily. Do not proceed if the flow is turbulent.

  • Static Mitigation: Wipe the analytical balance and surrounding hood surface with an anti-static zero-charge wipe.

    • Self-Validation: Pass a static meter over the balance pan. Proceed only if the reading is < 0.1 kV to prevent the aerosolization of the sensitizing oxime powder.

Phase 2: Weighing and Transfer
  • Container Acclimation: Bring the sealed vial of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide into the hood. Allow it to equilibrate to ambient temperature to prevent condensation, which can degrade the oxime group.

  • Enclosed Weighing: Use a static-free weighing boat. Open the vial slowly to prevent pressure-release aerosolization.

    • Self-Validation: Observe the powder behavior. If the powder "jumps" or clings to the stainless-steel spatula, stop immediately, re-apply the anti-static gun, and verify grounding before continuing.

  • Transfer: Transfer the weighed solid directly into a reaction flask equipped with a secure septum.

Phase 3: Dissolution and Decontamination
  • Solvent Addition: Inject the chosen solvent (e.g., anhydrous DCM) through the septum using a Luer-lock syringe to maintain a closed system.

  • Decontamination of Surfaces: Wipe down the balance, spatulas, and hood floor with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol.

    • Self-Validation: The bleach oxidatively cleaves the reactive oxime group. Swab the cleaned area with a pH strip; a neutral pH (7.0) after the final water/ethanol wipe confirms the complete removal of basic piperidine residues.

Emergency Spill Protocol

In the event of a containment failure, execute the following steps:

  • Isolate: Immediately lower the fume hood sash to 2 inches and alert nearby personnel.

  • Neutralize (Solid Spill): Do not sweep dry powder, as this will aerosolize the sensitizer. Mist the spill lightly with a compatible high-flashpoint solvent (e.g., isopropanol) to suppress dust, then cover with inert absorbent pads.

  • Neutralize (Liquid Spill): Surround the spill with an inert chemical binder (e.g., diatomaceous earth) to prevent the lipophilic solution from spreading.

  • Dispose: Scoop the absorbed material using non-sparking tools into a hazardous waste container marked strictly for high-temperature incineration.

Workflow Visualization

Workflow A Pre-Weighing Setup Verify Hood Face Velocity (>100 fpm) B Don PPE Matrix (Butyl/Nitrile Gloves, P100) A->B Flow Verified C Primary Handling (Weighing & Transfer) B->C PPE Secured D Is Compound in Solution? C->D E Solid State High Dust/Sensitization Risk D->E No F Liquid State High Dermal Penetration Risk D->F Yes G Decontamination (10% Bleach / Oxidative Cleavage) E->G Post-Transfer F->G Post-Reaction

Workflow for handling N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide.

Sources

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